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  • Product: 7-Methyl-2,3-dihydroisoquinolin-3-one
  • CAS: 51463-02-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Methyl-3(2H)-isoquinolinone: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Methyl-3(2H)-isoquinolinone, a member of the pharmacologically significant isoquinolino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methyl-3(2H)-isoquinolinone, a member of the pharmacologically significant isoquinolinone family. While specific research on this particular derivative is limited, this document synthesizes available information on the broader isoquinolinone class to infer its chemical properties, potential synthetic routes, and likely biological relevance. By examining the structure-activity relationships of related compounds, we offer a predictive profile to guide researchers in their investigation of this and similar molecules. The isoquinolinone scaffold is a core component of numerous biologically active compounds, and understanding the nuances of its derivatives is crucial for the advancement of medicinal chemistry and drug discovery.

Introduction to the Isoquinolinone Scaffold

The isoquinoline alkaloid family represents a diverse and vital class of natural products and synthetic compounds with a wide array of biological activities.[1] From the potent analgesic morphine to the antibacterial agent berberine, isoquinoline derivatives have had a profound impact on medicine.[1] The isoquinolinone core, a bicyclic aromatic system containing a nitrogen atom and a carbonyl group, is a key pharmacophore found in many of these bioactive molecules.[2][3] These compounds are known to exhibit a range of therapeutic effects, including antitumor, anti-inflammatory, and antiviral properties.[1][2] The specific substitution patterns on the isoquinolinone ring system dramatically influence the compound's physicochemical properties and biological targets.

7-Methyl-3(2H)-isoquinolinone is an intriguing, yet understudied, member of this family. Its structure, featuring a methyl group at the 7-position of the 3(2H)-isoquinolinone core, presents a unique opportunity for investigation. This guide aims to provide a foundational understanding of this molecule by drawing parallels with its better-characterized relatives.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 7-Methyl-3(2H)-isoquinolinone consists of a bicyclic system where a benzene ring is fused to a pyridinone ring. The methyl group at the 7-position is expected to influence its electronic properties and lipophilicity.

Table 1: Predicted Physicochemical Properties of 7-Methyl-3(2H)-isoquinolinone and Related Analogs

PropertyPredicted Value for 7-Methyl-3(2H)-isoquinolinone7-Chloro-3-methyl-1(2H)-isoquinolinone[4]3-Methylisoquinoline[5]
Molecular Formula C10H9NOC10H8ClNOC10H9N
Molecular Weight ~159.19 g/mol 193.63 g/mol 143.18 g/mol
XLogP3 (Lipophilicity) ~1.8 - 2.22.32.7
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 111
Predicted Solubility (LogS) Moderately to poorly soluble in water--
Predicted Boiling Point > 300 °C--
Predicted Melting Point 150 - 180 °C--

Note: Predicted values are estimations based on computational models and data from analogous compounds. Experimental verification is required.

The methyl substitution at the C-7 position is likely to increase the lipophilicity of the molecule compared to the unsubstituted 3(2H)-isoquinolinone. This could have significant implications for its pharmacokinetic profile, such as cell membrane permeability and metabolic stability.

Synthetic Strategies for Isoquinolinones

The synthesis of the isoquinolinone scaffold is a well-established area of organic chemistry, with numerous methods developed to construct this bicyclic system.[6][7] These strategies can be adapted for the specific synthesis of 7-Methyl-3(2H)-isoquinolinone.

General Synthetic Approaches

Several key synthetic strategies for isoquinolinones include:

  • Palladium-catalyzed annulation reactions: These methods often involve the coupling of aryl halides with enamides, providing a versatile route to a variety of isoquinolinone derivatives.[3]

  • Rhodium-catalyzed C-H activation: This approach allows for the direct functionalization of C-H bonds to form the isoquinolinone ring, offering an atom-economical synthesis.[7]

  • Pictet-Spengler reaction and subsequent oxidation: A classic method for the synthesis of tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolinones.

  • From substituted o-toluamides: Condensation reactions of o-toluamide anions with various electrophiles can lead to the formation of the isoquinolinone core.[8]

Proposed Synthetic Workflow for 7-Methyl-3(2H)-isoquinolinone

A plausible synthetic route to 7-Methyl-3(2H)-isoquinolinone could involve a palladium-catalyzed intramolecular annulation. The following is a proposed, step-by-step methodology based on established protocols.[3]

Step 1: Synthesis of the N-vinyl-2-bromo-5-methylbenzamide precursor

  • Starting Materials: 2-bromo-5-methylbenzoic acid and a suitable vinylating agent (e.g., vinyl acetate or an N-vinyl amide).

  • Amide Formation: Couple 2-bromo-5-methylbenzoic acid with a source of ammonia or a protected amine to form the corresponding benzamide.

  • N-Vinylation: React the benzamide with a vinylating agent under appropriate catalytic conditions (e.g., copper or palladium catalysis) to introduce the N-vinyl group.

Step 2: Intramolecular Palladium-Catalyzed Annulation

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-vinyl-2-bromo-5-methylbenzamide precursor in a suitable solvent such as dioxane or toluene.

  • Catalyst and Ligand: Add a palladium catalyst, for example, Pd(OAc)2, and a phosphine ligand like DPEphos.

  • Base: Introduce a base, such as cesium carbonate (Cs2CO3), to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-Methyl-3(2H)-isoquinolinone.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Annulation 2-bromo-5-methylbenzoic_acid 2-bromo-5-methylbenzoic acid Amidation Amidation 2-bromo-5-methylbenzoic_acid->Amidation 1. SOCl2 2. NH4OH N-Vinylation N-Vinylation Amidation->N-Vinylation Vinylating agent Catalyst Precursor N-vinyl-2-bromo-5-methylbenzamide N-Vinylation->Precursor Annulation Pd-catalyzed Annulation Precursor->Annulation Pd(OAc)2, DPEphos Cs2CO3, Toluene, Heat Purification Purification Annulation->Purification Column Chromatography Final_Product 7-Methyl-3(2H)-isoquinolinone Purification->Final_Product

Caption: Proposed synthetic workflow for 7-Methyl-3(2H)-isoquinolinone.

Potential Biological Activity and Therapeutic Applications

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methyl group at the 7-position of the 3(2H)-isoquinolinone core can modulate its biological profile.

  • Anticancer Activity: Many isoquinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. The methyl group on 7-Methyl-3(2H)-isoquinolinone could enhance its interaction with specific biological targets, potentially leading to improved anticancer efficacy.

  • Enzyme Inhibition: Substituted isoquinolines and their derivatives are known to inhibit various enzymes. For instance, certain tetrahydroisoquinoline derivatives act as phosphodiesterase 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases.[11] It is plausible that 7-Methyl-3(2H)-isoquinolinone could exhibit inhibitory activity against specific kinases or other enzymes implicated in disease pathways.

  • Neuroprotective Effects: The tetrahydroisoquinoline core is found in compounds with neuroprotective properties.[12] While 7-Methyl-3(2H)-isoquinolinone is not a tetrahydroisoquinoline, the underlying isoquinoline scaffold suggests potential for interaction with neurological targets.

Diagram of Potential Biological Interactions:

Biological_Activity cluster_targets Potential Biological Targets cluster_effects Potential Therapeutic Effects Molecule 7-Methyl-3(2H)-isoquinolinone Kinases Kinases Molecule->Kinases Inhibition PDE4 Phosphodiesterase 4 (PDE4) Molecule->PDE4 Inhibition Cell_Cycle_Proteins Cell Cycle Proteins Molecule->Cell_Cycle_Proteins Modulation Anticancer Anticancer Activity Kinases->Anticancer Anti_Inflammatory Anti-inflammatory Effects PDE4->Anti_Inflammatory Cell_Cycle_Proteins->Anticancer Neuroprotection Neuroprotective Properties

Caption: Potential biological targets and therapeutic effects of 7-Methyl-3(2H)-isoquinolinone.

Spectroscopic Characterization

The structural elucidation of newly synthesized 7-Methyl-3(2H)-isoquinolinone would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the vinyl proton of the pyridinone ring, the N-H proton (which may be broad), and a singlet for the methyl group. The coupling patterns of the aromatic protons would confirm the substitution pattern.

    • ¹³C NMR: Would reveal the number of unique carbon atoms, including the carbonyl carbon at a downfield chemical shift, and the carbons of the aromatic and pyridinone rings, as well as the methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibration, C=O (amide) stretching, and C=C stretching of the aromatic and pyridinone rings.

Conclusion and Future Directions

7-Methyl-3(2H)-isoquinolinone represents an under-explored molecule within the medicinally significant isoquinolinone class. While direct experimental data is scarce, this guide has provided a comprehensive, predictive overview of its chemical properties, potential synthetic pathways, and likely biological activities based on the well-documented chemistry of related compounds.

Future research should focus on the following areas:

  • De novo Synthesis and Characterization: The development of an efficient and scalable synthesis for 7-Methyl-3(2H)-isoquinolinone is the first critical step. Full spectroscopic characterization will be essential to confirm its structure and purity.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines and a diverse set of enzymes and receptors would be highly valuable to uncover its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs with modifications at various positions of the isoquinolinone ring will help to establish clear SAR and optimize for potency and selectivity.

By building upon the foundational knowledge of the isoquinolinone scaffold, researchers can unlock the potential of 7-Methyl-3(2H)-isoquinolinone and contribute to the development of novel therapeutics.

References

  • Sigma-Aldrich. 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.).
  • BLD Pharm. 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one. (n.d.).
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • PubChem. 7-Chloro-3-methyl-1(2H)-isoquinolinone.
  • Wang, C., et al. (2018). Design, synthesis and biological evaluation of novel isoquinolinone derivatives as potential melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2540.
  • Chem-Impex. 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.).
  • SpectraBase. isoquinoline, 7-methyl-1-phenoxy-.
  • Weller, D. D., Stirchak, E. P., & Weller, D. L. (1983). Synthesis of 3-methyl-5,6-dihydro-3H-benzofuro[3,2-e]isoquinolin-7(7aH)-ones. The Journal of Organic Chemistry, 48(25), 4903–4906.
  • ChemicalBook. 7-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. (2025).
  • Zhang, Y., et al. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. RSC Advances, 13(52), 36561-36569.
  • PubChem. 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.
  • U.S. Environmental Protection Agency. 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. CompTox Chemicals Dashboard.
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  • PubChem. 3,4-Dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone.
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  • RSC. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)
  • PubChem. 3-Methylisoquinoline.
  • SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)

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Exploratory

The Isoquinolin-3-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoquinolin-3-one nucleus, a bicyclic heterocyclic system, stands as a cornerstone in the landscape of medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinolin-3-one nucleus, a bicyclic heterocyclic system, stands as a cornerstone in the landscape of medicinal chemistry. Its rigid, yet adaptable, framework has consistently proven to be a "privileged scaffold" – a molecular architecture that frequently appears in biologically active compounds. This guide provides a comprehensive exploration of the isoquinolin-3-one core, from its synthesis to its multifaceted roles in targeting critical disease pathways, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological interactions.

The Strategic Advantage of the Isoquinolin-3-one Scaffold

The isoquinolin-3-one scaffold's prominence in drug discovery is not coincidental. Its unique structural and electronic properties offer several advantages to the medicinal chemist. The fusion of a benzene ring with a pyridinone ring creates a planar system with a distinct dipole moment, facilitating a range of non-covalent interactions with biological macromolecules. The lactam functionality provides a hydrogen bond donor and acceptor, crucial for anchoring the molecule within the active sites of enzymes and receptors. Furthermore, the scaffold presents multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This inherent versatility has led to the development of isoquinolin-3-one derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthetic Strategies for Assembling the Isoquinolin-3-one Core

The construction of the isoquinolin-3-one scaffold can be achieved through a variety of synthetic routes, with modern methods focusing on efficiency, regioselectivity, and functional group tolerance. Transition-metal-catalyzed C-H activation has emerged as a particularly powerful strategy.

Rhodium(III)-Catalyzed C-H Activation/Annulation

A highly efficient method for the synthesis of isoquinolin-3-ones involves the Rh(III)-catalyzed annulation of benzamides with vinyl acetate, which serves as an acetylene equivalent.[1] This approach is characterized by its high functional group tolerance and regioselectivity.

  • Reaction Setup: To an oven-dried screw-cap vial, add the substituted benzamide (0.2 mmol, 1.0 equiv.), [RhCp*Cl2]2 (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF6 (21.5 mg, 0.06 mmol, 30 mol %).

  • Solvent and Reagents: Add vinyl acetate (37 µL, 0.4 mmol, 2.0 equiv.) and 1,2-dichloroethane (DCE) (1.0 mL).

  • Reaction Conditions: The vial is sealed and the mixture is stirred vigorously at 100 °C for 16 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired isoquinolin-3-one.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction provides a versatile method for the synthesis of 3-aryl-isoquinolin-3-ones, which are of significant interest due to their potent biological activities. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aryl-3,4-dichloroquinoline (1.0 equiv.) in a suitable solvent such as DMF.

  • Reagents: Add arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base, typically 2M K2CO3 solution (2.0 equiv.).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Anticancer Activity: A Multifaceted Approach

The isoquinolin-3-one scaffold is a recurring motif in a multitude of potent anticancer agents. These compounds exert their effects through diverse mechanisms, often targeting multiple nodes within the complex signaling networks that drive tumorigenesis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6][7] Several isoquinolin-3-one derivatives have been identified as potent inhibitors of this pathway, demonstrating the scaffold's utility in developing targeted cancer therapies.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by Isoquinolin-3-one Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Isoquinolin-3-one Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinolin-3-one derivatives.

Topoisomerase I Inhibition

Topoisomerase I (Top1) is a nuclear enzyme essential for DNA replication and transcription. It relieves torsional stress in DNA by introducing transient single-strand breaks.[8][9] Topoisomerase I inhibitors are a class of anticancer drugs that trap the enzyme-DNA covalent complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[10] The 3-arylisoquinoline scaffold is a common feature of non-camptothecin Top1 inhibitors, and several isoquinolin-3-one derivatives have demonstrated potent activity against this enzyme.[11]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle.[12] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Isoquinoline-1,3-diones, a closely related scaffold, have been identified as highly potent and selective inhibitors of CDK4.[13] This highlights the potential of the broader isoquinolinone family in targeting cell cycle machinery for cancer therapy.

Induction of Apoptosis and Cell Cycle Arrest

A significant number of isoquinolin-3-one derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle. For instance, the novel 3-acyl isoquinolin-1(2H)-one derivative, 4f, has been shown to induce G2 phase arrest and apoptosis in breast cancer cells.[14] This is achieved through the modulation of key regulatory proteins such as CDK1, Bcl-2 family members, and caspases.[14] Some derivatives have also been found to inactivate caspase-3 through the generation of reactive oxygen species (ROS).[15]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative isoquinolin-3-one derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4f (3-acyl isoquinolin-1(2H)-one) MCF-7 (Breast)5.23[14]
MDA-MB-231 (Breast)7.85[14]
Compound 10a (from D-phenylalanine) AGS (Gastric)0.58
SK-MES-1 (Lung)4.42[16]
J82 (Bladder)3.48[16]
3-Arylisoquinolinone (meta-OCH3) MCF-7 (Breast)0.4 - 0.8[17]
Noscapine-imidazo[1,2-a]pyridine hybrid MCF-7 (Breast)3.7 - 32.4
MDA-MB-231 (Breast)3.7 - 32.4[18]
Topo I inhibitor 4 Cal27 (Oral)1.12[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinolin-3-one derivatives is highly dependent on the nature and position of substituents on the scaffold. Structure-activity relationship (SAR) studies provide valuable insights for the rational design of more potent and selective compounds.

  • Substitution at the 3-position: The introduction of aryl groups at this position is a common strategy for enhancing anticancer activity, particularly Top1 inhibition.[10] The electronic and steric properties of the aryl substituent significantly influence potency.

  • Substitution at the 4-position: Modifications at this position can impact the molecule's interaction with the target protein and its pharmacokinetic properties.

  • N-substitution: The nitrogen atom of the lactam can be substituted with various groups to modulate solubility, cell permeability, and target engagement.

  • Substitution on the Benzene Ring: The electronic nature of substituents on the fused benzene ring can influence the overall electron density of the scaffold, affecting its binding affinity to biological targets.

3D-QSAR studies on isoquinoline-1,3-diones as CDK4 inhibitors have revealed that steric, electrostatic, and hydrophobic fields all play a crucial role in determining inhibitory activity.[12][19]

Clinical Relevance and Future Perspectives

The isoquinoline scaffold is present in several clinically approved drugs and numerous compounds in clinical development.[14] While specific isoquinolin-3-one derivatives as approved drugs are less common, their consistent and potent biological activities in preclinical studies underscore their therapeutic potential. The development of indenoisoquinolines, which are potent Top1 inhibitors, with some advancing to Phase 1 clinical trials, highlights the promise of this class of compounds.[11]

The future of isoquinolin-3-one-based drug discovery lies in the continued exploration of their diverse biological targets. The application of modern synthetic methodologies, coupled with computational modeling and a deeper understanding of disease biology, will undoubtedly lead to the development of novel and effective therapies based on this privileged scaffold.

References

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  • A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. (2022). PMC. Available at: [Link]

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  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). PMC. Available at: [Link]

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. (2014). PMC. Available at: [Link]

  • Time-dependent inactivation of caspase-3 by isoquinoline1,3,4-trione... (2005). ResearchGate. Available at: [Link]

  • IC 50 Values (μM, Mean ± SEM) of 3-Arylisoquinolinones Following 96 h... (2020). ResearchGate. Available at: [Link]

  • Synthesis and mechanism of action studies of a series of norindenoisoquinoline topoisomerase I poisons reveal an inhibitor with a flipped orientation in the ternary DNA-enzyme-inhibitor complex as determined by X-ray crystallographic analysis. (2005). PubMed. Available at: [Link]

  • IC50 values of the test compounds against the three cancer cell lines. (2022). Download Table. Available at: [Link]

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  • One-Pot Three-Component Synthesis of Benzo[h]isoquinolin-3ones via Rhodium(III)-Catalyzed C-H Activation. (2017). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Structure-activity relationship revealed by 3D-QSAR and docking studies. (2014). ResearchGate. Available at: [Link]

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  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2018). PMC. Available at: [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (2016). PMC. Available at: [Link]

  • Isoquinoline-1,3,4-trione and its derivatives attenuate beta-amyloid-induced apoptosis of neuronal cells. (2006). PubMed. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 7-Methyl-2,3-dihydroisoquinolin-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Methyl-2,3-dihydroisoquinolin-3-one, a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methyl-2,3-dihydroisoquinolin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental molecular properties, including its chemical formula and molecular weight. Furthermore, it delves into the structural significance of the dihydroisoquinolinone core, its synthesis, and its emerging role as a valuable scaffold in the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of this and related molecular frameworks.

Core Molecular Attributes

The foundational step in the characterization of any chemical entity is the precise determination of its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, analytical characterizations, and for understanding the compound's basic physical properties.

Molecular Formula and Weight

7-Methyl-2,3-dihydroisoquinolin-3-one is a substituted derivative of the dihydroisoquinolinone heterocyclic system. Its elemental composition and corresponding molecular weight are fundamental to its identity.

AttributeValueSource
Molecular Formula C10H9NO[1]
Molecular Weight 159.18 g/mol [1]
IUPAC Name 7-methylisoquinolin-3(2H)-one[1]
Synonyms 7-methyl-2,3-dihydroisoquinolin-3-one; 7-Methyl-3(2H)-isoquinolinone[1]

These core data points are the gateway to further physicochemical and pharmacological investigation.

The Dihydroisoquinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The dihydroisoquinolinone core is recognized as a "privileged structure" in drug discovery. This designation is attributed to its ability to serve as a versatile scaffold that can interact with a variety of biological targets, leading to compounds with a wide range of pharmacological activities.

Structural Significance and Therapeutic Potential

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, a close relative of the dihydroisoquinolinone core, is present in numerous natural products and synthetic compounds with diverse biological activities.[2] These activities span anti-infective, neuroprotective, and anti-cancer applications.[2] The introduction of a ketone functional group, as seen in 7-Methyl-2,3-dihydroisoquinolin-3-one, further modulates the electronic and steric properties of the scaffold, offering unique opportunities for molecular design and target engagement.

For instance, dihydroisoquinolinone derivatives have been identified as potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[3][4] This highlights the potential of this scaffold in the development of novel cancer therapeutics.

Synthesis and Characterization

The synthesis of substituted dihydroisoquinolinones is a critical aspect of their exploration for drug discovery. Various synthetic strategies have been developed to access this important class of compounds.

General Synthetic Approaches

While specific synthetic routes for 7-Methyl-2,3-dihydroisoquinolin-3-one are not extensively detailed in readily available literature, general methods for the synthesis of the dihydroisoquinolinone core can be adapted. These often involve intramolecular cyclization reactions of appropriately substituted precursors. Common strategies for constructing the related tetrahydroisoquinoline core include the Pictet-Spengler and Bischler-Napieralski reactions, which could potentially be modified to yield the desired dihydroisoquinolinone.[2]

A generalized workflow for the synthesis and characterization of such compounds is illustrated below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Transformation(s) (e.g., Cyclization) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product: 7-Methyl-2,3-dihydroisoquinolin-3-one workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (e.g., HRMS) product->ms purity Purity Analysis (e.g., HPLC, LC-MS) product->purity data Structural Confirmation & Purity Assessment nmr->data ms->data purity->data G cluster_applications Potential Therapeutic Applications core 7-Methyl-2,3-dihydroisoquinolin-3-one C10H9NO MW: 159.18 g/mol oncology Oncology (e.g., p53-MDM2 Inhibition) core:f0->oncology infectious Infectious Diseases (e.g., Antiviral, Antibacterial) core:f0->infectious neuro Neurodegenerative Disorders core:f0->neuro

Caption: The core structure of 7-Methyl-2,3-dihydroisoquinolin-3-one serves as a scaffold for developing drugs targeting various therapeutic areas.

Conclusion

7-Methyl-2,3-dihydroisoquinolin-3-one, with its molecular formula C10H9NO and molecular weight of 159.18 g/mol , represents a molecule of significant interest to the scientific and drug development communities. Its dihydroisoquinolinone core is a privileged scaffold that has already demonstrated its value in the discovery of potent and selective modulators of important biological targets. The favorable physicochemical properties of this compound make it an excellent candidate for inclusion in screening libraries and as a starting point for medicinal chemistry programs. Future research into the synthesis, functionalization, and biological evaluation of derivatives of 7-Methyl-2,3-dihydroisoquinolin-3-one is warranted and holds the potential to deliver novel therapeutic agents for a range of human diseases.

References

  • Jackson, R., et al. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Royal Society of Chemistry. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

  • Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry. [Link]

  • Gessier, F., et al. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of 7-Methyl-2,3-dihydroisoquinolin-3-one via Bischler-Napieralski Reaction

Abstract: The 2,3-dihydroisoquinolin-3-one scaffold is a privileged structural motif present in numerous biologically active compounds and natural products. Its derivatives have garnered significant attention in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2,3-dihydroisoquinolin-3-one scaffold is a privileged structural motif present in numerous biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities, including potential as anticancer agents and inhibitors of the p53-MDM2 interaction.[1][2] This document provides a comprehensive guide for the synthesis of a specific analogue, 7-Methyl-2,3-dihydroisoquinolin-3-one, utilizing the Bischler-Napieralski reaction. We will delve into the mechanistic underpinnings of this classical reaction, provide a detailed experimental protocol, and discuss critical parameters for successful synthesis and purification. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Dihydroisoquinolinone Core

The isoquinoline and its reduced derivatives, such as dihydroisoquinolinones, are fundamental heterocyclic structures in the realm of medicinal chemistry.[3] Their prevalence in natural alkaloids and synthetic pharmaceuticals underscores their importance as scaffolds for the development of novel therapeutic agents.[4] The incorporation of a methyl group at the 7-position of the 2,3-dihydroisoquinolin-3-one core can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

The Bischler-Napieralski reaction, first discovered in 1893, remains a robust and widely employed method for the construction of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[5][6][7] This application note specifically adapts this reaction for the synthesis of the isomeric 2,3-dihydroisoquinolin-3-one structure, highlighting the versatility of this classic transformation.

Mechanistic Insights into the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5][8] The reaction typically proceeds under acidic conditions with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][9] The mechanism can be rationalized through the following key steps, as illustrated in the diagram below.

Two primary mechanistic pathways have been proposed, largely dependent on the reaction conditions and the specific dehydrating agent used.[5]

  • Mechanism I (Dichlorophosphoryl Imine-Ester Intermediate): In this pathway, the amide carbonyl oxygen attacks the dehydrating agent (e.g., POCl₃) to form a reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated imine-ester, and subsequent elimination to yield the dihydroisoquinoline.[5]

  • Mechanism II (Nitrilium Ion Intermediate): This mechanism involves the formation of a nitrilium ion intermediate prior to cyclization.[5][6][9] This pathway is often favored under strongly acidic and high-temperature conditions.

The presence of an electron-donating group, such as the methyl group at the para-position to the cyclization site in our target molecule, facilitates the electrophilic aromatic substitution step, generally leading to higher yields.[8]

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_product Product start N-(p-tolylacetyl)glycine intermediate1 Vilsmeier-like Intermediate start->intermediate1 Activation reagents POCl₃ (Dehydrating Agent) Toluene (Solvent) intermediate2 Nitrilium Ion intermediate1->intermediate2 Elimination intermediate3 Cyclized Intermediate (Sigma Complex) intermediate2->intermediate3 Intramolecular Electrophilic Aromatic Substitution product 7-Methyl-3,4-dihydroisoquinoline (Precursor) intermediate3->product Deprotonation (Rearomatization) final_product 7-Methyl-2,3-dihydroisoquinolin-3-one product->final_product Oxidation/Rearrangement (Not shown in detail)

Sources

Application

Application Notes & Protocols: Strategic Cyclization of Phenylacetic Acid Derivatives for the Synthesis of Isoquinolinones

Introduction: The Enduring Significance of the Isoquinolinone Core The isoquinolinone scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products, particularly alkaloids, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Isoquinolinone Core

The isoquinolinone scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products, particularly alkaloids, and a vast array of synthetic molecules with profound pharmacological importance.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] Consequently, the development of efficient and versatile synthetic routes to access this framework is a central focus for researchers in medicinal chemistry and drug development.[1][3]

This guide provides an in-depth exploration of established and modern protocols for the cyclization of phenylacetic acid derivatives and their close chemical relatives into the isoquinolinone ring system. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and offer practical, field-tested insights to empower researchers to select and optimize the ideal synthetic strategy for their specific target molecules.

Part 1: Classical Intramolecular Cyclization Strategies

The foundational methods for isoquinoline synthesis, developed over a century ago, remain highly relevant and powerful tools in the synthetic chemist's arsenal. These reactions typically involve the formation of a β-phenylethylamide from a phenylacetic acid derivative, followed by an acid-promoted intramolecular cyclization.

The Bischler-Napieralski Reaction: A Pillar of Isoquinoline Synthesis

First reported in 1893, the Bischler-Napieralski reaction is a robust method for the cyclodehydration of β-phenylethylamides to form 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolinones.[4][5][6] The reaction is a cornerstone of alkaloid synthesis and offers a reliable pathway to the core isoquinoline structure.[6]

The reaction is an intramolecular electrophilic aromatic substitution.[4] It proceeds by activating the amide carbonyl of a β-phenylethylamide using a strong dehydrating agent or Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][7][8] This activation generates a highly electrophilic intermediate—often a nitrilium ion—which is then attacked by the electron-rich phenyl ring to forge the new heterocyclic ring.[4][7]

G amide β-Phenylethylamide activation Carbonyl Activation amide->activation reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) reagent->activation nitrilium Nitrilium Ion Intermediate activation->nitrilium cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) nitrilium->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline isoquinolinone Isoquinolinone (via oxidation/rearrangement) dihydroisoquinoline->isoquinolinone

Caption: Mechanism of the Bischler-Napieralski Reaction.

The success of this reaction is critically dependent on several interconnected factors:

  • Aromatic Ring Electronics: As an electrophilic substitution, the reaction is most efficient when the phenyl ring is electron-rich.[5] Electron-donating groups (e.g., methoxy, hydroxy) strongly activate the ring towards cyclization and lead to higher yields, while electron-withdrawing groups can completely shut down the reaction.[9]

  • Choice of Dehydrating Agent: The potency of the dehydrating agent must be matched to the reactivity of the substrate.

    • POCl₃: The most common and versatile reagent, suitable for most activated systems.[4]

    • P₂O₅: A much harsher reagent, typically used in refluxing POCl₃ or high-boiling solvents for deactivated or less reactive substrates.[4][10]

    • Tf₂O (Triflic Anhydride): Used with a non-nucleophilic base (e.g., 2-chloropyridine), this system allows for significantly milder reaction conditions and can be effective for sensitive substrates.[7][11]

  • Temperature and Solvent: The reaction generally requires heating (reflux) to overcome the activation energy for both intermediate formation and cyclization.[7] Solvents like toluene or xylene are common.[7] For substrates prone to the retro-Ritter side reaction, using the corresponding nitrile as a solvent (e.g., acetonitrile for an N-acetyl amide) can shift the equilibrium away from the undesired styrene byproduct.[7][10]

This protocol is representative of a standard Bischler-Napieralski procedure.[5]

  • Starting Material Synthesis: Prepare the N-acetylhomoveratrylamine by reacting β-(3,4-dimethoxyphenyl)ethylamine with acetic anhydride in pyridine. After the reaction, remove volatile components under reduced pressure.[5]

  • Cyclization: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the N-acetylhomoveratrylamine (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction: After addition, slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the acidic aqueous solution with concentrated ammonium hydroxide or NaOH solution until pH > 10.

  • Extraction: Extract the product from the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3,4-dihydroisoquinoline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Deactivated aromatic ring; Insufficiently potent dehydrating agent; Moisture in the reaction.[9][10]Ensure substrate has electron-donating groups. For less reactive substrates, switch from POCl₃ to P₂O₅/refluxing POCl₃.[4][9] Ensure all glassware is oven-dried and reagents are anhydrous.[10]
Tar/Polymer Formation Reaction temperature is too high or reaction time is too long, leading to decomposition.[9]Carefully control the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.[9]
Styrene Byproduct The nitrilium ion intermediate undergoes a retro-Ritter reaction, a competing elimination pathway.[7][9]Use the corresponding nitrile (e.g., acetonitrile) as the solvent to shift the equilibrium.[7][10] Alternatively, use milder, modern reagents like Tf₂O that avoid the specific intermediates leading to this side reaction.[10]
Regioisomer Formation With certain substitution patterns, cyclization can occur at an alternative position on the ring, especially with harsh reagents like P₂O₅.[10]Use a milder dehydrating agent like POCl₃ or the Tf₂O/2-chloropyridine system. Consider using blocking groups on the aromatic ring to direct cyclization.[10]
The Pictet-Spengler Reaction: Constructing the Tetrahydroisoquinoline Core

Discovered in 1911, the Pictet-Spengler reaction is a highly effective method for synthesizing tetrahydroisoquinolines.[12][13] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12] The resulting tetrahydroisoquinoline can then be oxidized to furnish the desired isoquinolinone or aromatic isoquinoline.

The reaction is mechanistically a special case of the Mannich reaction.[12] An acid catalyst promotes the condensation of the amine and carbonyl compound to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack by the activated aromatic ring to form the new six-membered ring.[13][14]

G amine β-Arylethylamine condensation Condensation (H⁺ cat.) amine->condensation carbonyl Aldehyde or Ketone carbonyl->condensation iminium Iminium Ion Intermediate condensation->iminium cyclization Intramolecular Electrophilic Attack (Mannich-type) iminium->cyclization tetrahydroisoquinoline Tetrahydroisoquinoline cyclization->tetrahydroisoquinoline

Caption: Mechanism of the Pictet-Spengler Reaction.

  • Reaction Conditions: Classical conditions often require heating in the presence of strong acids like HCl or TFA.[12][13] However, if the aromatic ring is highly nucleophilic (like an indole), the reaction can proceed under much milder, even physiological, conditions.[12]

  • N-Acyliminium Ion Variation: For less reactive aromatic systems, a powerful variation involves acylating the intermediate imine. The resulting N-acyliminium ion is a much stronger electrophile, allowing the cyclization to occur under mild conditions with high yields. This strategy is used in the industrial synthesis of drugs like Tadalafil.[12][13]

Part 2: Modern Transition-Metal-Catalyzed Strategies

In recent decades, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for constructing heterocyclic rings.[15][16] These methods offer access to a diverse range of substituted isoquinolinones under conditions that are often milder and more functional-group tolerant than classical approaches.[1][17]

Principle of C-H Activation/Annulation

These reactions typically employ a benzamide derivative where a coordinating directing group (e.g., N-methoxy amide) positions a transition metal catalyst (commonly Rh, Ru, or Pd) to selectively activate a normally inert C-H bond at the ortho position of the aromatic ring.[2][18] The resulting metallacyclic intermediate then undergoes an annulation reaction with a coupling partner, such as an alkyne or an allene, to construct the isoquinolinone ring in a single, efficient operation.[2][18]

G start Benzamide with Directing Group (DG) activation C-H Activation & Metallacycle Formation start->activation catalyst Transition Metal Catalyst (e.g., [RhCp*Cl₂]₂) catalyst->activation insertion Coordinative Insertion activation->insertion coupling Coupling Partner (e.g., Alkyne) coupling->insertion cyclization Reductive Elimination insertion->cyclization product Isoquinolinone Product cyclization->product

Caption: Generalized workflow for C-H activation/annulation.

Overview of Catalytic Systems

The choice of catalyst and coupling partner allows for remarkable control over the final product structure.

Catalyst System Coupling Partner Product Type Key Advantages
Rhodium(III) Internal Alkynes3,4-Disubstituted IsoquinolinonesHigh efficiency, broad substrate scope.[2][17]
Ruthenium(II) Internal AlkynesIsoquinolinonesUtilizes recyclable catalysts in green solvents (PEG-400) under microwave irradiation.[1][16]
Palladium(II) 2,3-Allenoic Esters3,4-Substituted HydroisoquinolonesProvides access to partially saturated systems with excellent regioselectivity.[18]
Cobalt(III) Vinylene CarbonateIsoquinolinone DerivativesUtilizes a less expensive, earth-abundant metal catalyst.[19]

These modern methods represent the cutting edge of isoquinolinone synthesis, enabling the rapid assembly of complex molecules and libraries for drug discovery programs.[15]

Part 3: General Experimental Workflow

While specific conditions vary, the overall laboratory workflow for these cyclization protocols follows a consistent pattern. Understanding this general sequence is crucial for effective experimental planning and execution.

G A 1. Starting Material Synthesis (e.g., Amide Formation) B 2. Cyclization Reaction (e.g., Bischler-Napieralski) A->B C 3. Reaction Quench & Work-up (e.g., Add to ice, basify) B->C D 4. Extraction (Separate aqueous/organic layers) C->D E 5. Purification (Column Chromatography/Recrystallization) D->E F 6. Product Characterization (NMR, MS, m.p.) E->F

Caption: A typical experimental workflow for isoquinolinone synthesis.

Conclusion and Future Outlook

The synthesis of isoquinolinones from phenylacetic acid derivatives and related precursors is a mature field rich with both classical and contemporary methodologies.

  • Classical methods , like the Bischler-Napieralski reaction, are reliable, well-understood, and often employ inexpensive reagents, making them ideal for large-scale synthesis of foundational structures.

  • Modern transition-metal-catalyzed methods provide unparalleled versatility, milder reaction conditions, and access to a wider array of complex substitution patterns through C-H functionalization, aligning with the needs of modern drug discovery.

The choice of protocol ultimately depends on the specific target molecule, available starting materials, and desired scale. As the field evolves, the focus will undoubtedly shift further towards developing even more sustainable and eco-friendly protocols, utilizing earth-abundant metal catalysts, benign solvents, and energy-efficient processes to construct this vital heterocyclic scaffold.[1][16]

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Molecules. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • MDPI. (2021). Isoquinolone Syntheses by Annulation Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Retrieved from [Link]

  • Name Reaction. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Retrieved from [Link]

  • SlideShare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Retrieved from [Link]

  • Sestak, V., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: 7-Methyl-2,3-dihydroisoquinolin-3-one as a Privileged Scaffold for Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of the Isoquinolinone Core in FBDD The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Isoquinolinone Core in FBDD

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional geometry that can be strategically decorated with functional groups to engage with a diverse array of biological targets, including enzymes and receptors.[2][3] Dihydroisoquinolinone derivatives, in particular, have garnered significant interest for their synthetic tractability and their role in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This document provides a comprehensive guide for leveraging 7-Methyl-2,3-dihydroisoquinolin-3-one as a foundational fragment in drug discovery campaigns. We will explore its rationale as a starting point, detail its physicochemical properties, and provide step-by-step protocols for its application in fragment screening and hit-to-lead optimization.

The Rationale for 7-Methyl-2,3-dihydroisoquinolin-3-one as an FBDD Starting Point

Fragment-Based Drug Discovery (FBDD) is a powerful methodology that begins by identifying low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target.[6][7][8] These initial hits are then optimized into potent lead compounds.[9] The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.

7-Methyl-2,3-dihydroisoquinolin-3-one is an exemplary starting fragment for several key reasons:

  • Optimal Physicochemical Properties: It adheres to the "Rule of Three," a guideline for fragment design (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).[10] This ensures good aqueous solubility and a higher probability of binding to the target.

  • Structural Rigidity and Vectorial Growth Points: The bicyclic core provides a rigid anchor, minimizing the entropic penalty upon binding. The methyl group at the 7-position and the lactam functionality offer distinct vectors for chemical elaboration, allowing for systematic exploration of the surrounding chemical space in a process known as "fragment growing."[9][10]

  • Synthetic Accessibility: The synthesis of dihydroisoquinolone derivatives is well-documented, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.[11][12][13][14][15]

Physicochemical Properties of 7-Methyl-2,3-dihydroisoquinolin-3-one
PropertyValueSource
Molecular FormulaC10H11NO[16][17]
Molecular Weight161.20 g/mol [16]
XlogP (predicted)1.6[17]
Hydrogen Bond Donors1[17]
Hydrogen Bond Acceptors1[17]

FBDD Workflow Utilizing the 7-Methyl-2,3-dihydroisoquinolin-3-one Scaffold

The following diagram illustrates a typical FBDD workflow, starting with the 7-Methyl-2,3-dihydroisoquinolin-3-one fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Development FragLib Fragment Library (including 7-Methyl-2,3- dihydroisoquinolin-3-one) Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Hits Validated Hits (mM - µM Affinity) Screening->Hits SAR Structure-Activity Relationship (SAR) via Chemical Synthesis Hits->SAR Growing Fragment Growing (Derivatization of Scaffold) SAR->Growing Linking Fragment Linking (Connecting two fragments) SAR->Linking Lead Lead Compound (nM Affinity) Growing->Lead Linking->Lead ADME ADME/Tox Profiling Lead->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Clinical Candidate InVivo->Candidate SAR_Process cluster_vectors Growth Vectors Scaffold 7-Methyl-2,3-dihydroisoquinolin-3-one (Initial Hit) Vec1 Position 7 (Methyl) - Explore hydrophobic interactions Scaffold->Vec1 Vec2 Position 2 (Amide N-H) - H-bond donor interactions Scaffold->Vec2 Vec3 Aromatic Ring - Halogenation for new vectors Scaffold->Vec3 Synth Parallel Synthesis of Analog Library Vec1->Synth Vec2->Synth Vec3->Synth Assay Biological Assay (e.g., IC50 determination) Synth->Assay SAR_Data Structure-Activity Relationship Data Assay->SAR_Data SAR_Data->Synth Iterative Design Optimized_Lead Optimized Lead Compound SAR_Data->Optimized_Lead

Sources

Application

Synthesis of Thiazolo[2,3-a]isoquinolines: A Detailed Guide for Researchers from 7-Methyl Isoquinolinone Intermediates

Introduction: The Significance of the Thiazolo[2,3-a]isoquinoline Scaffold In the landscape of medicinal chemistry and drug development, the thiazolo[2,3-a]isoquinoline core represents a privileged heterocyclic scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazolo[2,3-a]isoquinoline Scaffold

In the landscape of medicinal chemistry and drug development, the thiazolo[2,3-a]isoquinoline core represents a privileged heterocyclic scaffold. This rigid, fused-ring system is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of therapeutic potentials including antitumor, antimicrobial, and anti-inflammatory properties. The strategic fusion of a thiazole ring to the isoquinoline framework imparts unique stereoelectronic features that allow for potent and selective interactions with biological targets. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of substituted thiazolo[2,3-a]isoquinolines, commencing from the versatile 7-methyl isoquinolinone intermediate. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for the exploration of this important class of compounds.

Synthetic Strategy Overview

The synthetic route is logically segmented into three principal stages. It begins with the construction of the foundational 7-methyl-3,4-dihydroisoquinolin-1(2H)-one core. This is followed by a crucial thionation step to convert the lactam into the corresponding thiolactam. The final stage involves the annulation of the thiazole ring onto the thiolactam intermediate through a cyclocondensation reaction. Each stage is presented with detailed protocols and an explanation of the underlying chemical principles.

G cluster_0 Part 1: Isoquinolinone Core Synthesis cluster_1 Part 2: Thionation cluster_2 Part 3: Thiazole Ring Annulation A 4-Methylphenethylamine B N-Acetyl-4-methylphenethylamine A->B Acetylation C 7-Methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization D 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one C->D Oxidation E 7-Methyl-3,4-dihydroisoquinoline-1(2H)-thione D->E Thionation (Lawesson's Reagent) G Substituted Thiazolo[2,3-a]isoquinoline E->G Hantzsch-type Cyclocondensation F α-Haloketone F->G

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one Intermediate

The initial phase of the synthesis focuses on constructing the isoquinolinone ring system. A well-established and reliable method for this is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-phenylethylamide.[1][2] This electrophilic aromatic substitution reaction is particularly effective for electron-rich aromatic rings, and the presence of the methyl group on the starting material facilitates this process.[3]

Protocol 1.1: Acetylation of 4-Methylphenethylamine

Rationale: The Bischler-Napieralski cyclization requires an amide functionality. Acetylation of the primary amine of 4-methylphenethylamine is a straightforward and high-yielding method to prepare the necessary N-acetyl precursor. Acetic anhydride is an effective and readily available acetylating agent.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Methylphenethylamine1.0135.2113.5 g
Acetic Anhydride1.2102.0912.2 mL
Dichloromethane (DCM)--150 mL
Triethylamine (TEA)1.5101.1920.9 mL

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-methylphenethylamine (1.0 eq) in dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add acetic anhydride (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-acetyl-4-methylphenethylamine as a white solid, which can often be used in the next step without further purification.

Protocol 1.2: Bischler-Napieralski Cyclization and Oxidation

Rationale: This two-step sequence first involves the cyclization of the N-acetyl precursor to form a 3,4-dihydroisoquinoline, followed by oxidation to the desired isoquinolinone. Phosphorus oxychloride (POCl₃) is a classic and effective dehydrating agent for the cyclization.[1][3] Subsequent oxidation can be achieved using various reagents; a mild and efficient method is the use of potassium permanganate under controlled conditions.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Acetyl-4-methylphenethylamine1.0177.2417.7 g
Acetonitrile (anhydrous)--200 mL
Phosphorus Oxychloride (POCl₃)2.0153.3318.6 mL
Potassium Permanganate (KMnO₄)1.5158.0323.7 g
Acetone/Water (1:1)--300 mL

Step-by-Step Procedure:

  • To a solution of N-acetyl-4-methylphenethylamine (1.0 eq) in anhydrous acetonitrile (200 mL), add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with 2M NaOH until pH > 10, and extract with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude 7-methyl-3,4-dihydroisoquinoline.

  • Dissolve the crude dihydroisoquinoline in a 1:1 mixture of acetone and water (300 mL).

  • Cool the solution to 0 °C and add potassium permanganate (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate, washing the pad with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Part 2: Thionation of the Isoquinolinone Core

The conversion of the lactam (amide) to a thiolactam (thioamide) is a critical transformation to set the stage for the thiazole ring formation. Lawesson's reagent is a highly effective and widely used thionating agent for this purpose.[4][5][6]

Caption: Mechanism of thionation.

Protocol 2.1: Synthesis of 7-Methyl-3,4-dihydroisoquinoline-1(2H)-thione

Rationale: Lawesson's reagent efficiently replaces the carbonyl oxygen with sulfur. The reaction is typically performed in an anhydrous, high-boiling solvent like toluene to facilitate the reaction. An inert atmosphere is recommended to prevent side reactions.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
7-Methyl-3,4-dihydroisoquinolin-1(2H)-one1.0161.2016.1 g
Lawesson's Reagent0.5404.4720.2 g
Toluene (anhydrous)--250 mL

Step-by-Step Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 7-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in anhydrous toluene (250 mL).

  • Add Lawesson's reagent (0.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-methyl-3,4-dihydroisoquinoline-1(2H)-thione as a crystalline solid.

Part 3: Annulation of the Thiazole Ring

The final stage of the synthesis involves the construction of the thiazole ring onto the isoquinoline thiolactam. This is achieved through a reaction analogous to the Hantzsch thiazole synthesis, where the thiolactam reacts with an α-haloketone.[7]

Protocol 3.1: Synthesis of Substituted Thiazolo[2,3-a]isoquinoline

Rationale: The thiolactam, existing in equilibrium with its thioimidate tautomer, acts as a binucleophile. The sulfur atom first displaces the halide from the α-haloketone, followed by an intramolecular cyclization of the nitrogen atom onto the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
7-Methyl-3,4-dihydroisoquinoline-1(2H)-thione1.0177.271.77 g
2-Bromoacetophenone (or other α-haloketone)1.1199.042.19 g
Ethanol--50 mL

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 7-methyl-3,4-dihydroisoquinoline-1(2H)-thione (1.0 eq) in ethanol (50 mL).

  • Add the α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield the pure thiazolo[2,3-a]isoquinoline derivative.

Characterization

The identity and purity of all synthesized intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the desired ring systems.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To observe the functional group transformations, such as the disappearance of the C=O stretch and the appearance of the C=S stretch.

  • Melting Point: To assess the purity of the crystalline products.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and adaptable method for accessing the valuable thiazolo[2,3-a]isoquinoline scaffold from a readily prepared 7-methyl isoquinolinone intermediate. The protocols are based on well-established and understood chemical transformations, ensuring a high degree of reproducibility. By varying the substitution on the starting phenethylamine and the choice of α-haloketone in the final step, a diverse library of thiazolo[2,3-a]isoquinoline derivatives can be generated. This will enable further exploration of their structure-activity relationships and potential applications in drug discovery and development.

References

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Huang, S.-H., et al. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Molecules, 26(20), 6126. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Huang, S.-H., et al. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of mesoionic thiazolo[2,3-a]isoquinolinium compounds in CTAB-micellar medium. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

  • Al-Mulla, A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]

  • Kumar, D., et al. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][3][4][8]triazoles. ChemistrySelect, 6(46), 12891-12895. [Link]

  • SciSpace. (n.d.). Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. [Link]

  • Tebabel, I., et al. (2022). Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). International Journal of New Chemistry, 9(3), 214-224. [Link]

  • ResearchGate. (n.d.). Plausible Reaction Mechanism for 3,4‐Dihydroisoquinolin‐1(2H)‐one (2) and Isoquinolin‐1(2H)‐one (3). [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

Sources

Method

Application Notes and Protocols: Reduction of 7-Methyl-2,3-dihydroisoquinolin-3-one to 7-Methyl-1,2,3,4-tetrahydroisoquinoline

For: Researchers, scientists, and drug development professionals. Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] The targeted synthesis of substituted THIQs, such as 7-methyl-1,2,3,4-tetrahydroisoquinoline, is of significant interest in medicinal chemistry and drug discovery programs. This document provides a detailed guide for the chemical reduction of the lactam functionality in 7-Methyl-2,3-dihydroisoquinolin-3-one to the corresponding cyclic amine, 7-Methyl-1,2,3,4-tetrahydroisoquinoline.

This guide will explore three robust and widely applicable reduction methodologies, each with distinct advantages in terms of reactivity, selectivity, and operational considerations. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and offer insights into troubleshooting and optimization.

Chemical Transformation Overview

The core transformation involves the reduction of an amide (specifically, a cyclic amide or lactam) to an amine. This requires a reducing agent capable of delivering a hydride ion to the electrophilic carbonyl carbon.

Reduction_Reaction start 7-Methyl-2,3-dihydroisoquinolin-3-one reagents Reducing Agent (e.g., LiAlH4, BH3·THF) start->reagents 1. end 7-Methyl-1,2,3,4-tetrahydroisoquinoline reagents->end 2. Work-up Borane_Reduction_Workflow Workflow for Borane Reduction cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Anhydrous THF add_borane Add BH3·THF solution at 0°C start->add_borane reflux Reflux for 8-12 hours add_borane->reflux quench Quench with Methanol at 0°C reflux->quench acidify Acidify with HCl quench->acidify extract_aqueous Wash with organic solvent acidify->extract_aqueous basify Basify aqueous layer extract_aqueous->basify extract_product Extract with organic solvent basify->extract_product purify Dry, Concentrate & Purify extract_product->purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 7-Methyl-2,3-dihydroisoquinolin-3-one

Welcome to the technical support center for the synthesis of 7-Methyl-2,3-dihydroisoquinolin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-2,3-dihydroisoquinolin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical intramolecular cyclization step. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you overcome common challenges and improve your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of substituted isoquinolin-3-ones.

Q1: What are the primary synthetic routes for 7-Methyl-2,3-dihydroisoquinolin-3-one, and what are their common pitfalls?

A1: The synthesis of isoquinolin-3-ones has evolved significantly, with modern transition-metal-catalyzed methods offering high efficiency. The most prevalent strategies include:

  • Palladium- or Rhodium-Catalyzed Intramolecular C-H Activation/Annulation: These are highly effective modern methods that typically involve the cyclization of a precursor like an N-vinyl or N-allyl benzamide.[1][2] The key challenge is identifying the optimal combination of catalyst, ligand, and oxidant to achieve high regioselectivity and yield, as incorrect conditions can lead to catalyst deactivation or undesired side reactions.[3]

  • Intramolecular Heck Cyclization: This palladium-catalyzed reaction is another powerful tool for forming the isoquinolinone core.[3] Common pitfalls include the formation of a 5-exo cyclization byproduct instead of the desired 6-endo product and issues with β-hydride elimination from the wrong position.

  • Classical Acid-Catalyzed Cyclizations (e.g., Bischler-Napieralski type): While traditionally used for dihydroisoquinolines, analogous routes for isoquinolinones can be envisioned.[4][5] These methods often require harsh conditions (e.g., refluxing in POCl₃ or P₂O₅) which can lead to low yields, significant tar formation, and product degradation, especially with sensitive substrates.[6][7]

Q2: My cyclization yield is consistently low. What are the most common general causes?

A2: Low yields can often be traced back to fundamental experimental parameters before even considering complex mechanistic issues.[8][9]

  • Substrate Purity: The purity of the starting benzamide precursor is critical. Impurities can poison the catalyst or introduce competing side reactions.[10]

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive transition metal catalysts and dehydrating agents.[6][11] The presence of water can quench catalysts and reagents.

  • Inert Atmosphere: Many catalytic cycles, particularly those involving Pd(0) species, are sensitive to oxygen. Performing the reaction under a rigorously inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst oxidation and degradation.[10]

  • Reaction Time and Temperature: Over- or under-heating can be detrimental. Insufficient temperature may lead to a stalled reaction, while excessive heat can cause decomposition of the starting material, product, or catalyst, often resulting in tar formation.[1][6] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.

Q3: I'm observing significant side product formation. What are the likely culprits?

A3: Side product formation is a common challenge in intramolecular cyclizations. The identity of the byproduct can provide clues to the problem.

  • Dimerization/Polymerization: This often occurs if the intermolecular reaction competes with the desired intramolecular cyclization. This can be mitigated by using high-dilution conditions.

  • Styrene Formation (Retro-Ritter Reaction): In reactions using strong dehydrating agents and nitrilium ion intermediates (analogous to the Bischler-Napieralski reaction), a major side reaction can be the elimination to form a styrene derivative.[4][12] This can sometimes be suppressed by using the corresponding nitrile as a solvent to shift the equilibrium.[12]

  • Formation of Regioisomers: If the aromatic ring has multiple potential sites for cyclization, a mixture of isomers can be formed. The electronics of the substituents on the aromatic ring heavily influence the regioselectivity of the electrophilic attack.[4][13] The "7-methyl" substituent in the target compound is meta to the ethylamide chain, which can direct cyclization to the para position (C6), leading to the desired product. However, improper catalyst choice or harsh conditions could potentially lead to minor amounts of the C2-cyclized product.

Q4: How do I choose the optimal catalyst, ligand, and oxidant system for a C-H activation approach?

A4: The choice of the catalytic system is arguably the most critical factor in modern annulation reactions. There is no single "best" system; optimization is key.

  • Metal Catalyst: Rhodium(III) and Palladium(II) are the most common and effective catalysts for these transformations.[2][3] Cobalt catalysts have also been used and can offer a more economical option.[2]

  • Ligands: For palladium-catalyzed Heck-type reactions, phosphine ligands are crucial. Bidentate ligands like DPEphos or Xantphos can be effective. The ligand choice influences the stability of the catalytic species and the outcome of the reductive elimination step.[3]

  • Oxidant/Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst. Silver carbonate (Ag₂CO₃) or copper(II) acetate (Cu(OAc)₂) are frequently used.[1] In some cases, additives like bases (e.g., DIPEA) or salts can improve yields by acting as proton scavengers or influencing the catalyst's electronic properties.[1]

Q5: What is the role of solvent and temperature, and how can I optimize them?

A5: Solvent and temperature control the kinetics and thermodynamics of the reaction.

  • Solvent: The choice of solvent can dramatically impact yield.[1]

    • Polarity: The solvent must be able to dissolve the starting materials and intermediates.

    • Coordinating vs. Non-coordinating: Solvents like DMF or THF can sometimes coordinate to the metal center, inhibiting catalysis. Non-coordinating solvents like toluene or 1,2-dichloroethane (DCE) are often better choices.[1]

  • Temperature: A temperature screen is essential.

    • Start at a moderate temperature (e.g., 80-85 °C) and monitor the reaction.[1]

    • If the reaction is slow, incrementally increase the temperature (e.g., to 100-110 °C).

    • If product decomposition or tarring is observed, reduce the temperature. Sometimes, a lower temperature for a longer duration gives a cleaner reaction and a higher isolated yield.[14]

Section 2: In-Depth Troubleshooting & Optimization

Use this section for a more structured approach to solving specific problems.

Troubleshooting Low Yields

Low yield is the most frequent complaint. This workflow provides a logical sequence of steps to diagnose and solve the issue.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Material (NMR, LC-MS) Start->Check_Purity Step 1: Foundational Checks Check_Reagents Check Reagents & Solvents (Anhydrous? Freshly Opened?) Check_Purity->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degas solvent? Purge with Ar/N2?) Check_Reagents->Check_Atmosphere Optimize_Temp Optimize Temperature (Screen 80°C, 100°C, 120°C) Check_Atmosphere->Optimize_Temp Step 2: Parameter Optimization Optimize_Solvent Optimize Solvent (Toluene, DCE, DMF) Optimize_Temp->Optimize_Solvent Optimize_Catalyst Screen Catalyst System (Ligand, Oxidant, Additives) Optimize_Solvent->Optimize_Catalyst High_Dilution Try High Dilution Conditions (Slow addition of substrate) Optimize_Catalyst->High_Dilution Step 3: Advanced Tactics (If side reactions persist) Success Yield Improved Optimize_Catalyst->Success High_Dilution->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Data Summary: Comparison of Reaction Conditions for Isoquinolinone Synthesis

The table below summarizes conditions from literature for related isoquinolinone syntheses, providing a starting point for optimization.

Catalyst SystemLigandOxidant / AdditiveSolventTemp (°C)Typical YieldReference
Pd(CH₃CN)₂Cl₂ (10 mol%)-Ag₂CO₃, DIPEAToluene8553-87%[1]
Rh(III) CpCl₂]₂ (2.5 mol%)-AgSbF₆, PivOHDCE80Good-Excellent[2]
Co(III) Cp(CO)I₂ (5 mol%)-AgSbF₆, NaOAcDCE100Very Good[2]
Pd(PPh₃)₄DPEphosK₂CO₃Toluene12043-85%[3]
AgOTf (10 mol%)-CS₂DMF60Good[14]

Section 3: Experimental Protocols

These protocols are generalized and may require optimization for your specific substrate and laboratory conditions.

Protocol 1: General Procedure for Pd-Catalyzed Oxidative Annulation

This protocol is adapted from established literature for the synthesis of isoquinolinones via C-H activation.[1]

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the N-substituted benzamide precursor (1.0 equiv), Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.1 equiv), and silver carbonate (Ag₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Via syringe, add anhydrous toluene (to make a ~0.05 M solution) and a base such as diisopropylethylamine (DIPEA, 2.0 equiv).

2. Reaction Execution:

  • Lower the flask into a preheated oil bath set to 85 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

3. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Rinse the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methyl-2,3-dihydroisoquinolin-3-one.

Visualizing the Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. For instance, if the reaction stalls, a step like oxidative addition or reductive elimination may be failing.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Coord_Annulation Coordination & Annulation PdII_Aryl->Coord_Annulation Cyclized_PdII Cyclized Pd(II) Intermediate Coord_Annulation->Cyclized_PdII Beta_Elim β-Hydride Elimination Cyclized_PdII->Beta_Elim Product_PdH Product + H-Pd(II)-X Beta_Elim->Product_PdH Red_Elim Reductive Elimination (Base/Oxidant) Product_PdH->Red_Elim Red_Elim->Pd0 Regenerates Catalyst

Caption: A simplified catalytic cycle for a Heck-type cyclization.

References

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul. [Link]

  • Tetrahydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. (2022). Thieme. [Link]

  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC. [Link]

  • Bischler–Napieralski reaction. (n.d.). Grokipedia. [Link]

  • A Novel Cyclization Route to Some Substituted 3(2H)-Isoquinolinones. (n.d.). ACS Publications. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. [Link]

  • Synthesis of isoquinolin-3-ones. (n.d.). Organic Chemistry Portal. [Link]

  • The first Bischler–Napieralski cyclization in a room temperature ionic liquid. (2025). ResearchGate. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Cambridge University Press. [Link]

  • Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation of Aryl Halides. (2026). ACS Publications. [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (n.d.). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. [Link]

  • An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [Cp*MCl2]2 (M = Rh, Ir). (2008). PubMed. [Link]

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Optimization

Technical Support Center: Purification of 7-Methyl-2,3-dihydroisoquinolin-3-one by Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Methyl-2,3-dihydroisoquinolin-3-one. Recrystallization is a powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Methyl-2,3-dihydroisoquinolin-3-one. Recrystallization is a powerful technique for achieving high purity, but its success is critically dependent on the rational selection of solvents and a systematic approach to troubleshooting. This document provides in-depth, field-proven insights and detailed protocols to navigate the challenges associated with this process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when developing a recrystallization protocol for 7-Methyl-2,3-dihydroisoquinolin-3-one.

Q1: What is the most critical first step when selecting a recrystallization solvent?

The foundational step is to perform small-scale solubility tests with a variety of solvents.[1][2] Using small amounts of your crude material (~20-50 mg) in test tubes with different solvents (~0.5-1 mL) will provide empirical data on which solvent system is most promising. The ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature or upon cooling in an ice bath.[2]

Q2: Based on the structure of 7-Methyl-2,3-dihydroisoquinolin-3-one, what classes of solvents are the best starting points?

The structure contains a polar lactam (cyclic amide) functional group and a less polar methyl-substituted aromatic ring. This amphiphilic nature suggests that solvents of intermediate to high polarity are excellent starting points.

  • Polar Protic Solvents: Ethanol, methanol, and isopropanol are often effective. The hydrogen-bonding capability of the solvent can interact favorably with the amide group. Ethanol is a particularly robust and general-purpose solvent for many organic compounds.[3]

  • Polar Aprotic Solvents: Acetone and ethyl acetate are also strong candidates. Their polarity is suitable for dissolving the molecule, especially when heated.

Q3: When is it appropriate to use a two-solvent (binary) system?

A two-solvent system is ideal when no single solvent provides the desired sharp change in solubility with temperature.[4] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble at all temperatures) and then adding a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the hot solution until it becomes cloudy (the saturation point).[3][4] A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.

Q4: What are some recommended binary solvent systems for this compound?

Given the structure, the following pairs are logical starting points:

  • Ethanol / Water: A classic pair where the compound is dissolved in hot ethanol, and water is added as the anti-solvent.[2]

  • Acetone / Water: Similar to the ethanol/water system.[2]

  • Ethyl Acetate / Heptane (or Hexane): A less polar option. The compound is dissolved in hot ethyl acetate, and heptane is added as the anti-solvent.[5]

  • Toluene / Heptane (or Hexane): This system leverages aromatic interactions for dissolution in hot toluene, with heptane acting as the anti-solvent upon cooling.[5]

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and resolving specific experimental challenges.

Problem Potential Causes Solutions & Explanations
Compound "Oils Out" 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the compound or its impurities. 3. The concentration of the solute is too high.1. Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Allow the flask to cool at room temperature, insulated with glass wool or paper towels to slow the rate of cooling. Slow cooling is critical for allowing molecules to properly orient into a crystal lattice.[1] 2. Change Solvents: Select a solvent or solvent pair with a lower boiling point. 3. Add More Solvent: Add more of the "good" solvent to the hot mixture to reduce the saturation level before attempting to cool again.
No Crystals Form 1. Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. 2. The compound is highly soluble in the solvent even at low temperatures. 3. Nucleation has not been initiated.1. Evaporate Solvent: Gently heat the solution to boil off some of the solvent until you observe cloudiness, then add a drop or two of solvent to clarify and cool again. 2. Induce Crystallization:     a. Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for nucleation.     b. Seed: Add a tiny crystal from a previous successful batch (a "seed crystal"). This provides a pre-formed template for crystal growth.     c. Cool Further: If cooling at room temperature is insufficient, move the flask to an ice-water bath, and if necessary, a dry ice-acetone bath.[1]
Very Low Yield 1. Too much solvent was used initially, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not ice-cold.1. Concentrate the Mother Liquor: The solution remaining after filtration (the mother liquor) can be concentrated by boiling off some solvent and cooled again to recover a second crop of crystals. Note that this second crop may be less pure.[1] 2. Prevent Premature Crystallization: When performing hot gravity filtration, use a fluted filter paper and pre-heat the funnel and receiving flask with hot solvent to prevent the solution from cooling and depositing crystals on the filter.[1] 3. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.[4]
Product is Colored 1. Highly polar, colored impurities are present in the crude material.1. Use Activated Charcoal (Carbon): After dissolving the crude solid in the hot solvent but before any filtration, add a small amount of activated charcoal (1-2% of the solute weight). The charcoal adsorbs polar, colored impurities. Swirl the hot solution for a few minutes, then remove the charcoal via hot gravity filtration. Caution: Using too much charcoal can adsorb your product and reduce the yield.[1]
Part 3: Core Principles & Workflow Visualization
The Science of Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection.[1] For 7-Methyl-2,3-dihydroisoquinolin-3-one, the polar lactam moiety favors interaction with polar solvents (e.g., alcohols, water), while the nonpolar aromatic ring and methyl group favor nonpolar solvents. A successful recrystallization solvent or solvent pair strikes a balance, providing high solubility at elevated temperatures (where entropy dominates) and low solubility at reduced temperatures (where the stability of the crystal lattice dominates). The key is a large positive temperature coefficient of solubility.

Solvent Selection Workflow

The following diagram outlines a systematic workflow for identifying a suitable recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Solid test_single Test Single Solvents (e.g., EtOH, Acetone, EtOAc) start->test_single dissolves_cold Dissolves in Cold Solvent? test_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No fail_single Inadequate Single Solvent dissolves_cold->fail_single Yes crystals_on_cool Crystals Form on Cooling? dissolves_hot->crystals_on_cool Yes dissolves_hot->fail_single No success_single SUCCESS: Use Single Solvent crystals_on_cool->success_single Yes crystals_on_cool->fail_single No test_binary Test Binary Solvent Pairs (e.g., EtOH/H2O, EtOAc/Heptane) fail_single->test_binary dissolve_good Dissolve in 'Good' Solvent test_binary->dissolve_good add_anti Add 'Anti-solvent' to Hot Solution Until Cloudy dissolve_good->add_anti clear_hot Re-clarify with 'Good' Solvent add_anti->clear_hot crystals_on_cool2 Crystals Form on Cooling? clear_hot->crystals_on_cool2 success_binary SUCCESS: Use Binary System crystals_on_cool2->success_binary Yes fail_binary FAILURE: Re-evaluate or Consider Chromatography crystals_on_cool2->fail_binary No

Caption: A logical workflow for selecting a recrystallization solvent system.

Part 4: Experimental Protocols
Protocol 4.1: Small-Scale Solvent Screening

Objective: To efficiently identify a promising solvent or solvent pair for recrystallization.

  • Preparation: Place approximately 20-30 mg of crude 7-Methyl-2,3-dihydroisoquinolin-3-one into several small test tubes.

  • Single Solvent Test:

    • To each tube, add a different solvent (e.g., ethanol, water, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, swirling after each drop.

    • If the solid dissolves completely at room temperature, that solvent is unsuitable as a single solvent.[2]

    • If the solid does not dissolve, heat the test tube gently in a hot water or sand bath.

    • If it dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

    • Observe if crystals form. A solvent that dissolves the compound when hot and yields a good amount of crystalline solid upon cooling is a strong candidate.[1]

  • Binary Solvent Test:

    • Select a solvent in which the compound is very soluble (e.g., hot ethanol).

    • Add a miscible anti-solvent in which the compound is insoluble (e.g., water) dropwise to the hot solution until persistent cloudiness is observed.

    • Add a drop or two of the first solvent to re-clarify the solution.

    • Allow to cool and observe for crystal formation.

Protocol 4.2: Bulk Recrystallization Procedure

Objective: To purify the bulk sample of 7-Methyl-2,3-dihydroisoquinolin-3-one using the optimized solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation and contamination). Add the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while swirling.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with hot solvent. Use fluted filter paper for a rapid filtration. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator under vacuum.

Part 5: Solvent Data Summary

The table below summarizes the properties of recommended starting solvents.

SolventBoiling Point (°C)PolarityPros for this CompoundCons for this Compound
Ethanol 78Polar ProticGood general-purpose solvent; often forms good crystals; readily available.[3]May have moderate solubility even when cold, potentially reducing yield.
Water 100Very Polar ProticExcellent for forming very pure crystals if solubility is appropriate; environmentally benign.[3]The compound may have low solubility even when hot; slow to evaporate.
Acetone 56Polar AproticGood solvating power; low boiling point makes for easy removal.Low boiling point can lead to "creeping" up the flask; high flammability.
Ethyl Acetate 77Mid-PolarityGood balance of polarity; effective for a wide range of compounds.Can be prone to oiling out if cooled too quickly.
Toluene 111Non-PolarUseful for leveraging aromatic interactions; good for higher temperature recrystallizations.High boiling point can make it difficult to remove completely.
Heptane/Hexane 98 / 69Non-PolarExcellent as an anti-solvent in binary systems.[5]The compound is almost certainly insoluble; not useful as a single solvent.
Part 6: Advanced Troubleshooting Workflow

This decision tree provides a visual guide for addressing complex recrystallization failures.

Troubleshooting_Workflow start Recrystallization Attempt outcome What is the result? start->outcome oiling_out Oiling Out outcome->oiling_out Oil forms no_crystals No Crystals outcome->no_crystals Clear solution low_yield Low Yield outcome->low_yield Few crystals impure Impure Product outcome->impure Discolored/dirty crystals sol_oil Re-heat, add more 'good' solvent, and cool VERY slowly. oiling_out->sol_oil sol_no_xtal Is solution cloudy when cold? no_crystals->sol_no_xtal sol_low_yield Concentrate mother liquor to obtain a second crop. low_yield->sol_low_yield sol_impure Is product colored? impure->sol_impure sol_oil2 If still oiling out, choose a lower-boiling solvent system. sol_oil->sol_oil2 sol_no_xtal_yes Induce Nucleation: 1. Scratch with glass rod 2. Add seed crystal sol_no_xtal->sol_no_xtal_yes Yes sol_no_xtal_no Too much solvent. Evaporate some solvent and re-cool. sol_no_xtal->sol_no_xtal_no No sol_low_yield2 Review protocol: - Washed with ice-cold solvent? - Used minimal solvent for dissolution? sol_low_yield->sol_low_yield2 sol_impure_yes Re-dissolve and treat with activated charcoal. sol_impure->sol_impure_yes Yes sol_impure_no Insoluble impurities? Re-dissolve and perform hot gravity filtration. sol_impure->sol_impure_no No

Caption: A decision tree for troubleshooting recrystallization experiments.

References
  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Tanaka, K., & Okada, Y. (1989). Purification of isoquinoline. JPH01153679A. Google Patents.
  • Cole, N. C., & Schulze, W. A. (1961). Purification of heterocyclic organic nitrogen compounds. US2982771A. Google Patents.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Bohle, D. S., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Available at: [Link]

  • Kumar, A., et al. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(85), 69821-69845. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 24(11), 2149. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Zhang, L., & Wang, J. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Advanced Materials Research, 781-784, 558-561. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Available at: [Link]

  • Fieser, L. F. (n.d.). Common Solvents for Crystallization. Available at: [Link]

  • Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1699. Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallisation Experimental Techniques Required. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for intramolecular Friedel-Crafts alkylation

Welcome to the Reaction Optimization & Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive technical guide designed to troubleshoot and optimize the reaction temperature for Intramolecular Friedel-Crafts Alkylation .

This guide moves beyond basic textbook definitions to address the practical realities of the bench: competing kinetics, thermodynamic equilibration, and the "carbocation clock."

Module 1: The Mechanistic Logic (Kinetic vs. Thermodynamic Control)

In intramolecular Friedel-Crafts alkylation, temperature is not just an energy switch; it is a selector valve between three competing pathways:

  • Cyclization (Desired): The aromatic ring attacks the internal electrophile.

  • Rearrangement (Undesired): The carbocation shifts (1,2-hydride or alkyl shift) before cyclization.

  • Oligomerization (Undesired): Intermolecular attack leads to polymerization (tar).

The Carbocation Clock

The success of your reaction depends on the rate of cyclization (


) relative to the rate of rearrangement (

).
  • Low Temperature (-78°C to 0°C): Suppresses

    
    .[1] This favors the Kinetic Product  (structure retained).[2][3]
    
  • High Temperature (>25°C to Reflux): Increases the energy available to overcome the activation barrier for rearrangement. It also allows the reaction to reverse (de-alkylation) and re-equilibrate to the Thermodynamic Product (most stable isomer).

Visualizing the Decision Pathway:

TemperatureLogic Start Substrate Analysis Carbocation Carbocation Formation Start->Carbocation CheckStability Is Carbocation Prone to Rearrangement? Carbocation->CheckStability LowTemp Cryogenic Conditions (-78°C to -10°C) CheckStability->LowTemp Yes (Primary/Secondary) MedTemp Ambient/Mild Heat (0°C to 40°C) CheckStability->MedTemp No (Tertiary/Stabilized) PathA Kinetic Pathway (Direct Cyclization) LowTemp->PathA Traps Intermediate PathB Thermodynamic Pathway (Rearrangement/Equilibration) MedTemp->PathB Allows Shift ProductA Retained Structure Product PathA->ProductA ProductB Rearranged Isomer PathB->ProductB

Figure 1: Decision matrix for temperature selection based on carbocation stability. High-risk substrates (primary/secondary halides) require cryogenic control to outrun rearrangement.

Module 2: Troubleshooting Guides

Issue 1: "I see a mixture of structural isomers."

Diagnosis: Carbocation Rearrangement (Wagner-Meerwein shifts).[4] The Science: The activation energy for a 1,2-hydride shift is often lower than the activation energy for the aromatic attack. If you run at room temperature, the carbocation rearranges to a tertiary center before the ring can close. Corrective Protocol:

  • Cool it down: Lower temperature to -78°C or -40°C.

  • Increase Nucleophilicity: If the ring is deactivated, it is too slow to trap the carbocation before it shifts. Use a stronger Lewis Acid (e.g.,

    
     instead of 
    
    
    
    ) at low temperature to force the cyclization without thermal energy.
Issue 2: "My reaction turns into black tar (Polymerization)."

Diagnosis: Intermolecular Competition. The Science: Friedel-Crafts products are activated (alkyl groups are electron-donating). The product is more reactive than the starting material.[1][5] High temperatures increase the collision frequency between separate molecules, favoring intermolecular chains (tar) over intramolecular rings. Corrective Protocol:

  • High Dilution: Run the reaction at 0.01 M to 0.05 M concentration.

  • Dropwise Addition: Do not dump the substrate into the catalyst. Add the substrate slowly to a cold solution of the catalyst. This keeps the instantaneous concentration of the electrophile low.

Issue 3: "The reaction stalls or yields are <20%."

Diagnosis: Catalyst Sequestration or "Freezing" Kinetics. The Science: At very low temperatures, solubility becomes a limiting factor, or the reaction rate (


) becomes negligible. Alternatively, the product (if it contains heteroatoms like oxygen) may complex with the Lewis Acid, poisoning the catalyst.
Corrective Protocol: 
  • The "Step-Up" Gradient: Start at -78°C. If no conversion by TLC/LCMS after 1 hour, raise to -40°C. Hold. Then 0°C. (See Module 3).[1]

  • Solvent Switch: If using Nitrobenzene (mp ~5°C), the solvent may be freezing. Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Module 3: Experimental Protocols

Protocol A: The Variable Temperature (VT) Optimization Screen

Objective: Determine the precise temperature required to initiate cyclization without triggering rearrangement.

Reagents:

  • Substrate (1.0 equiv)

  • Lewis Acid (1.1 - 1.5 equiv) - Note: AlCl3 is stoichiometric; TfOH can be catalytic.

  • Solvent: Anhydrous DCM (preferred for screening).

Workflow:

  • Setup: Prepare 4 flame-dried reaction vials under Argon.

  • Catalyst Loading: Add solvent and Lewis Acid to all vials.

  • Thermal Equilibration: Place vials in baths:

    • Vial A: -78°C (Dry ice/Acetone)

    • Vial B: -20°C (NaCl/Ice or Cryocooler)

    • Vial C: 0°C (Ice/Water)

    • Vial D: 25°C (Ambient)

  • Addition: Add substrate (dissolved in minimal solvent) dropwise over 10 minutes.

  • Monitoring: Quench a 50 µL aliquot from each vial into MeOH/NaHCO3 after 1 hour. Analyze via GC-MS or UPLC.

    • Look for: Ratio of Product (P) to Rearranged Product (RP) and Oligomers (O).

Data Interpretation Table:

ObservationDiagnosisAction
High Yield, Single Peak Ideal ConditionsScale up at this temperature.
Start Material Only Kinetic Barrier too highMove to next warmer tier (e.g., -78°C

-20°C).
Mixture of Isomers Rearrangement (

)
Cool Down. If already at -78°C, switch to a milder catalyst (e.g.,

).
Broad Baseline/Tar PolymerizationDilute reaction 10x and repeat at lower temp.
Visualization of Experimental Workflow

ExperimentFlow Prep Prepare 4 Parallel Vials (Solvent + Catalyst) TempSet Set Temp Gradient (-78, -20, 0, 25°C) Prep->TempSet Add Slow Addition of Substrate TempSet->Add Monitor Aliquot & Quench (t = 1h) Add->Monitor Analyze GC-MS Analysis (P vs RP vs O) Monitor->Analyze

Figure 2: The "Step-Up" screening workflow to identify the kinetic sweet spot.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use refluxing benzene or toluene to force a difficult cyclization? A: Proceed with extreme caution. While reflux provides energy to overcome strain (e.g., forming a 5-membered ring), it drastically increases the rate of intermolecular polymerization. If you must use heat, use High Dilution conditions (syringe pump addition over 4-8 hours) to keep the concentration of reactive intermediate near zero.

Q: How does the choice of Lewis Acid affect the temperature requirement? A: Stronger Lewis Acids (


, 

) generate "hotter," more unstable carbocations. These often require cryogenic cooling (-78°C) to control. Milder acids (

,

) generate tighter ion pairs and may require warming to 0°C or RT to react at all.
  • Rule of Thumb: Strong Acid = Low Temp. Weak Acid = Higher Temp.

Q: My solvent freezes at the optimal low temperature. What should I do? A: Common issue with Benzene (mp 5.5°C) or Nitrobenzene (mp 5.7°C).

  • Solution: Switch to Dichloromethane (DCM) (mp -96°C) or Chlorobenzene (mp -45°C). DCM is the gold standard for low-temperature Friedel-Crafts alkylation.

References

  • BenchChem Technical Support. (2025).[1][6] Troubleshooting Carbocation Rearrangement in Alkylation Reactions. Retrieved from

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions: Mechanism and Regioselectivity. Retrieved from

  • Olah, G. A., & Kobayashi, S. (1971).[7] Aromatic substitution.[4][7][8][9][10] XXIX. Friedel-Crafts acylation of benzene and toluene.[7] Journal of the American Chemical Society.[7] Retrieved from

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction Mechanism and Kinetics.[11] Retrieved from

  • Chemistry Steps. (2025). Rearrangements in Friedel-Crafts Alkylation.[1][4][5][6][8][12] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 7-Methyl-2,3-dihydroisoquinolin-3-one and Its Isomeric Precursors

The Importance of Isomeric Purity in Synthesis The synthesis of substituted isoquinolinones can often lead to the formation of constitutional isomers, such as the 2,3-dihydro and 1,4-dihydro forms. Distinguishing between...

Author: BenchChem Technical Support Team. Date: February 2026

The Importance of Isomeric Purity in Synthesis

The synthesis of substituted isoquinolinones can often lead to the formation of constitutional isomers, such as the 2,3-dihydro and 1,4-dihydro forms. Distinguishing between these isomers is critical, as their biological activities can differ significantly. ¹H NMR spectroscopy is the most powerful tool for this purpose, as the chemical environment of the protons, and thus their chemical shifts, will be distinct for each isomer.

Comparative Analysis of ¹H NMR Spectra

While experimental data for 7-Methyl-2,3-dihydroisoquinolin-3-one is not available, we can predict its ¹H NMR spectrum by analyzing the reported data for the closely related N-substituted 2-allyl-1,4-dihydroisoquinolin-3(2H)-one[1]. The primary difference between these structures is the position of the endocyclic double bond and the presence of a methyl group on the aromatic ring.

Below is a table comparing the reported chemical shifts for 2-allyl-1,4-dihydroisoquinolin-3(2H)-one with the predicted chemical shifts for 7-Methyl-2,3-dihydroisoquinolin-3-one.

Proton 2-Allyl-1,4-dihydroisoquinolin-3(2H)-one (Experimental, 500 MHz, CDCl₃)[1]7-Methyl-2,3-dihydroisoquinolin-3-one (Predicted)Justification for Prediction
H-1 4.40 (s, 2H)~4.6-4.8 (s, 2H)The protons at C-1 are adjacent to a double bond and a nitrogen atom. The deshielding effect of the C=N bond is expected to be slightly stronger than that of the C=C bond in the isomer, resulting in a downfield shift.
H-4 3.61 (s, 2H)~7.8-8.0 (s, 1H)In the target molecule, the proton at C-4 is now part of an enamine-like system and is vinylic. This will cause a significant downfield shift into the aromatic region.
H-5 7.11-7.25 (m, 4H encompassing all aromatic protons)~7.8-8.0 (d)The H-5 proton is peri to the carbonyl group, which will cause a significant deshielding effect, shifting it downfield compared to the other aromatic protons.
H-6 7.11-7.25 (m)~7.2-7.3 (d)The H-6 proton is expected to be in a typical aromatic region, influenced by the adjacent methyl group.
H-8 7.11-7.25 (m)~7.1-7.2 (s)The H-8 proton is ortho to the methyl group and will likely appear as a singlet or a narrow doublet.
7-CH₃ N/A~2.3-2.4 (s, 3H)The methyl group on the aromatic ring is expected to resonate in the typical benzylic proton region.
N-H N/A (N-allyl substituted)~8.0-9.0 (br s, 1H)The amide proton is expected to be broad and shifted downfield due to hydrogen bonding and the electronic effect of the carbonyl group.

Visualizing the Structural Differences

The positioning of the double bond is the key differentiator between the two isomers. The following diagram illustrates the structures and the proton numbering system used in this guide.

G cluster_0 7-Methyl-2,3-dihydroisoquinolin-3-one (Target) cluster_1 1,4-dihydroisoquinolin-3(2H)-one (Isomer) mol1 mol2

Caption: Molecular structures of the target compound and its isomer.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to synthesize and characterize 7-Methyl-2,3-dihydroisoquinolin-3-one, the following experimental protocol for ¹H NMR spectroscopy is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

  • Set the spectral width to cover a range of -1 to 12 ppm.

  • The number of scans can be adjusted based on the sample concentration, with 16 or 32 scans typically being sufficient.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) and apply a Fourier transform to obtain the spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons in the molecule.

The following diagram outlines the general workflow for obtaining and analyzing the ¹H NMR data.

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.7 mL solvent) acq Data Acquisition (400+ MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Obtain FID analysis Spectral Analysis (Shifts, Coupling, Integration) proc->analysis Generate Spectrum structure Structure Elucidation analysis->structure Assign Protons

Caption: A streamlined workflow for ¹H NMR analysis.

Conclusion

While direct experimental ¹H NMR data for 7-Methyl-2,3-dihydroisoquinolin-3-one is elusive in currently available literature, a detailed comparative analysis with its 1,4-dihydro isomer provides a strong predictive framework for its spectral features. The key differentiating signals are expected to be the vinylic proton at C-4 and the deshielded aromatic proton at H-5 in the target molecule. Researchers synthesizing this compound should pay close attention to these regions in their NMR spectra to confirm the correct isomeric structure. This guide provides the necessary theoretical foundation and a practical experimental protocol to aid in the successful characterization of this and related isoquinolinone derivatives.

References

  • O'Sullivan, M. J., Hatley, R. J. D., Wellaway, C. R., Bew, S. P., & Richards, C. J. (2021). Synthetic approaches to N- and 4-substitued 1,4-dihydro-3(2H)-isoquinolinone derivatives. Tetrahedron, 97, 132339. [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Isoquinolin-3-one Lactams

For researchers in medicinal chemistry and drug development, the rapid and unambiguous identification of heterocyclic scaffolds is paramount. The isoquinolin-3-one core represents a privileged structure in numerous biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the rapid and unambiguous identification of heterocyclic scaffolds is paramount. The isoquinolin-3-one core represents a privileged structure in numerous biologically active compounds. Infrared (IR) spectroscopy provides a powerful, non-destructive, and readily accessible method for confirming the presence of its key lactam functionality. This guide offers an in-depth comparison of the characteristic IR absorption bands of isoquinolin-3-one lactams against related structures, supported by experimental considerations to ensure data integrity.

The Vibrational Signature of a Lactam: More Than Just a Carbonyl

The defining feature of a lactam is the amide group within a cyclic structure. Its vibrational characteristics in an IR spectrum are dominated by two key absorptions: the N-H stretch (for secondary amides) and the C=O stretch (often called the Amide I band). The precise frequency of these bands is exquisitely sensitive to the molecule's electronic and geometric environment. Factors such as ring strain, conjugation, and hydrogen bonding dictate the exact wavenumber at which absorption occurs, providing a detailed structural fingerprint.

For the isoquinolin-3-one system, the lactam is a six-membered ring (a δ-lactam) fused to an aromatic ring. This specific arrangement creates a distinct IR profile compared to simple, non-fused lactams.

Core Analysis: Characteristic Bands of Isoquinolin-3-one

The most diagnostic absorption for isoquinolin-3-one is its Amide I (C=O) stretching band .

  • Expected Frequency: 1660-1680 cm⁻¹

The key to interpreting this value lies in understanding the influence of conjugation. The carbonyl group in isoquinolin-3-one is directly conjugated with the fused aromatic ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it slightly.[1][2][3][4] A weaker bond requires less energy to vibrate, thus its stretching frequency appears at a lower wavenumber compared to a non-conjugated system.

Other significant bands include:

  • N-H Stretch: For N-unsubstituted isoquinolin-3-ones, a medium to strong absorption appears in the 3150-3250 cm⁻¹ region. This band is often broadened due to intermolecular hydrogen bonding in the solid state.

  • Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected between 1500-1600 cm⁻¹ , characteristic of the fused aromatic ring.

  • Aromatic C-H Stretch: A weak to medium band typically appears just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range.[5]

  • C-N Stretch: This band, appearing in the 1250-1350 cm⁻¹ range, is often of moderate intensity and can be coupled with other vibrations, making it a less definitive diagnostic tool than the Amide I band.[6]

FTIR_Workflow A Material Prep B Grinding & Mixing (1-2 mg sample : 200 mg KBr) A->B Dry KBr & Sample C Die Loading & Evacuation B->C D Pressing (8-10 tons for 1-2 min) C->D F Sample Scan (Analyze Pellet) D->F E Background Scan (Empty Chamber) E->F Correction G Data Analysis F->G

Caption: Standard Experimental Workflow for FT-IR Analysis using the KBr Pellet Method.

Step-by-Step Methodology:

  • Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~100°C for several hours and cooled in a desiccator. [7][8]Ensure the sample is also completely dry, as water shows strong, broad IR absorption (~3400 cm⁻¹) that can obscure the N-H region. [7]2. Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the isoquinolin-3-one sample to a fine, glossy powder. Add approximately 100-200 mg of the dried KBr. [9]Gently but thoroughly mix the two powders to ensure the sample is uniformly dispersed. The target sample concentration is 0.2-1%. [8][10]3. Die Loading: Carefully transfer a portion of the mixture into the barrel of a clean, dry pellet die. Distribute the powder evenly over the anvil surface.

  • Pressing: Assemble the die and place it in a hydraulic press. If available, connect to a vacuum line to remove trapped air. Gradually apply pressure up to 8-10 metric tons. [7]Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent pellet. [7]5. Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is critical for subtracting the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder. Acquire the sample spectrum. The resulting spectrum should show a flat baseline at nearly 100% transmittance, with sharp, well-defined absorption bands.

  • Data Processing: Perform a baseline correction if necessary to obtain the final spectrum for analysis. [8] By understanding the subtle electronic and structural effects that govern vibrational frequencies and by adhering to a rigorous experimental protocol, researchers can confidently use IR spectroscopy to characterize the isoquinolin-3-one lactam core, a critical step in the development of novel therapeutics.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

  • FT‐IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026, February 10). Kintek Press. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • Infographic: making KBr pellets. (2023, February 6). Specac Ltd. [Link]

  • Carbonyl - compounds - IR - spectroscopy. University of Chemical Technology and Metallurgy. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Infrared Spectroscopy. University of Colorado Boulder. [Link]

  • IR Spectroscopy of Hydrocarbons. SlidePlayer. [Link]

  • IR Absorption Table. University of Wisconsin-Madison. [Link]

  • IR Chart. University of California, Los Angeles. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Table of Characteristic IR Absorptions. University of Puget Sound. [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. University of Massachusetts. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Methyl-2,3-dihydroisoquinolin-3-one and its Isomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 7-Methyl-2,3-dihydroisoquinolin-3-one, a substituted dihydroisoquinolinone.

Due to the limited availability of experimental data for this specific molecule, this guide will present a theoretically derived fragmentation pattern, grounded in the established principles of mass spectrometry and supported by data from related isoquinoline alkaloids and lactam-containing structures. To provide a robust comparative analysis, we will contrast the predicted fragmentation of 7-Methyl-2,3-dihydroisoquinolin-3-one with that of its commercially available isomer, 7-Methylisoquinolin-1(2H)-one. This comparison will highlight how subtle changes in molecular structure can lead to significant differences in fragmentation, a critical consideration for isomer differentiation in analytical workflows.

Theoretical Fragmentation Analysis of 7-Methyl-2,3-dihydroisoquinolin-3-one

The structure of 7-Methyl-2,3-dihydroisoquinolin-3-one contains a dihydroisoquinoline core with a lactam functionality and a methyl group on the aromatic ring. Under electron impact ionization, we anticipate a series of characteristic fragmentation pathways.

The molecular ion ([M]⁺˙) is expected to be observed, and its fragmentation will likely be initiated by the loss of small, stable neutral molecules. A primary fragmentation route for lactams involves the cleavage of the amide bond. For isoquinoline alkaloids, the loss of a methyl radical (•CH₃) and carbon monoxide (CO) are common fragmentation pathways[1][2].

A key fragmentation pathway for cyclic systems is the retro-Diels-Alder (rDA) reaction, which involves the cleavage of two bonds within a six-membered ring, resulting in the formation of a diene and a dienophile[3][4][5]. In the case of 7-Methyl-2,3-dihydroisoquinolin-3-one, an rDA reaction could lead to the expulsion of a neutral molecule, providing a diagnostic fragment ion.

The proposed major fragmentation pathways for 7-Methyl-2,3-dihydroisoquinolin-3-one are visualized in the following diagram:

Fragmentation of 7-Methyl-2,3-dihydroisoquinolin-3-one Predicted Fragmentation of 7-Methyl-2,3-dihydroisoquinolin-3-one M [M]⁺˙ m/z 161 F1 [M - CO]⁺˙ m/z 133 M->F1 - CO F2 [M - CH₃]⁺ m/z 146 M->F2 - •CH₃ F4 [M - HCN]⁺˙ m/z 134 M->F4 - HCN F3 [M - CO - H]⁺ m/z 132 F1->F3 - •H

Caption: Predicted major fragmentation pathways for 7-Methyl-2,3-dihydroisoquinolin-3-one.

Comparative Analysis with 7-Methylisoquinolin-1(2H)-one

To illustrate the diagnostic power of mass spectrometry in distinguishing between isomers, we will compare the predicted fragmentation of 7-Methyl-2,3-dihydroisoquinolin-3-one with the known fragmentation of 7-Methylisoquinolin-1(2H)-one. The key structural difference lies in the position of the carbonyl group and the degree of saturation in the heterocyclic ring.

The fragmentation of 7-Methylisoquinolin-1(2H)-one is expected to be influenced by its more conjugated system. The loss of CO is a prominent feature in the mass spectra of isoquinolin-1-ones. The stability of the resulting aromatic cation would make this a favorable fragmentation pathway.

Below is a table summarizing the predicted and known major fragment ions for both isomers.

Putative Fragment7-Methyl-2,3-dihydroisoquinolin-3-one (Predicted)7-Methylisoquinolin-1(2H)-one (Predicted/Known)
Molecular Ion [M]⁺˙ m/z 161m/z 159
[M - H]⁺ m/z 160m/z 158
[M - CH₃]⁺ m/z 146m/z 144
[M - CO]⁺˙ m/z 133m/z 131
[M - HCN]⁺˙ m/z 134m/z 132
[M - CO - H]⁺ m/z 132m/z 130

The difference in the molecular weight immediately distinguishes the two compounds. Furthermore, the relative abundances of the fragment ions are expected to differ significantly. For 7-Methyl-2,3-dihydroisoquinolin-3-one, fragmentation involving the saturated heterocyclic ring, such as a retro-Diels-Alder reaction, could be more prominent compared to its aromatic isomer.

The proposed fragmentation pathways for 7-Methylisoquinolin-1(2H)-one are depicted below:

Fragmentation of 7-Methylisoquinolin-1(2H)-one Predicted Fragmentation of 7-Methylisoquinolin-1(2H)-one M [M]⁺˙ m/z 159 F1 [M - CO]⁺˙ m/z 131 M->F1 - CO F2 [M - H]⁺ m/z 158 M->F2 - •H F3 [M - CO - HCN]⁺ m/z 104 F1->F3 - HCN

Caption: Predicted major fragmentation pathways for 7-Methylisoquinolin-1(2H)-one.

Experimental Protocols

To acquire mass spectra for compounds such as 7-Methyl-2,3-dihydroisoquinolin-3-one and its isomers, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended.

Sample Preparation
  • Dissolution: Dissolve the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

GC-MS Analysis Workflow

The following diagram outlines the general workflow for GC-MS analysis.

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis P1 Dissolve Sample P2 Dilute to Working Concentration P1->P2 GC Gas Chromatograph P2->GC Inject Sample MS Mass Spectrometer GC->MS DA1 Acquire Mass Spectrum MS->DA1 DA2 Identify Fragment Ions DA1->DA2 DA3 Propose Fragmentation Pathways DA2->DA3

Caption: General workflow for GC-MS analysis of isoquinolinone compounds.

Instrument Parameters
  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Inlet Temperature: 250-280 °C.

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

Conclusion

The predicted mass spectrometry fragmentation patterns of 7-Methyl-2,3-dihydroisoquinolin-3-one and its isomer, 7-Methylisoquinolin-1(2H)-one, demonstrate the utility of this technique for structural elucidation and isomer differentiation. While the absence of experimental data for the target molecule necessitates a theoretical approach, the principles of fragmentation for related compounds provide a strong foundation for these predictions. The key differentiators are expected to be the molecular ion and the relative abundances of fragments resulting from the loss of small neutral molecules and ring cleavage reactions. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further validate these hypotheses.

References

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link][1][2][6]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Wolfs, K. (2018). How are compounds that elute as isomeric peaks quantified by GC-MS?. ResearchGate. [Link]

  • American Society for Mass Spectrometry. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Stajer, G., Csende, F., & Fulop, F. (2003). The Retro Diels-Alder Reaction as a Valuable Tool for The Synthesis of Heterocycles. Current Organic Chemistry, 7(14), 1423-1432. [Link][3]

  • Rickards, B., & Smith, J. (1997). The Retro–Diels–Alder Reaction. Part I. C–C Dienophiles. Organic Reactions, 52, 1-393. [Link][4]

  • Tsoleridis, C. A., & Charistos, N. D. (2005). Retro-Diels-Alder reaction in mass spectrometry. Current Organic Chemistry, 9(1), 85-152. [Link][5]

Sources

Validation

The Critical Placement of a Methyl Group: A Comparative Analysis of 7-Methyl and 6-Methyl Isoquinolinone Derivatives in Bioactivity

For researchers, scientists, and drug development professionals, the nuanced world of small molecule inhibitors presents a continuous quest for enhanced potency and selectivity. Within the promising landscape of isoquino...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced world of small molecule inhibitors presents a continuous quest for enhanced potency and selectivity. Within the promising landscape of isoquinolinone-based therapeutics, the seemingly subtle shift of a single methyl group from one position to another on the core scaffold can have profound implications for biological activity. This guide provides an in-depth, objective comparison of the bioactivity of 7-methyl versus 6-methyl isoquinolinone derivatives, drawing upon available experimental data to elucidate the critical role of methyl group placement in modulating their therapeutic potential, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).

The isoquinolinone scaffold is a well-established pharmacophore, particularly in the development of inhibitors for enzymes involved in DNA repair and cell signaling, such as PARP and Tankyrase (TNKS). The strategic functionalization of this heterocyclic system allows for the fine-tuning of a compound's interaction with its biological target. Among the various possible substitutions, methylation represents a fundamental modification that can influence a molecule's lipophilicity, metabolic stability, and direct interactions within a protein's binding pocket. This comparison will delve into the available scientific literature to dissect the consequences of placing a methyl group at the C-6 versus the C-7 position of the isoquinolinone ring.

Unraveling the Structure-Activity Relationship: Insights from PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Its inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Isoquinolinone derivatives have been extensively explored as PARP inhibitors, and the substitution pattern on the aromatic ring significantly impacts their inhibitory potency and selectivity.

In the broader context of quinolinone and quinazolinone scaffolds, which are structurally related to isoquinolinones, the position of a methyl group has been shown to be a key determinant of bioactivity. For example, in a series of quinazolinone derivatives, the position of substituents on the quinazolinone ring was found to be critical for their antitumor activity. This underscores the principle that even minor positional changes of a functional group can lead to significant differences in biological outcomes.

The Influence of Methylation on Target Engagement: A Molecular Perspective

The differential bioactivity between 6-methyl and 7-methyl isoquinolinone derivatives likely stems from their distinct interactions within the target protein's binding site. A methyl group, though small, can exert significant effects through several mechanisms:

  • Steric Hindrance: The placement of a methyl group can create steric hindrance, either preventing or promoting a favorable binding conformation. Depending on the topology of the binding pocket, a methyl group at the 6-position might clash with certain amino acid residues, while a methyl group at the 7-position could be accommodated or even form favorable van der Waals interactions.

  • Electronic Effects: A methyl group is weakly electron-donating. This can subtly alter the electron density of the isoquinolinone ring system, potentially influencing hydrogen bonding interactions with the target protein.

  • Solvation and Lipophilicity: The position of the methyl group can affect the molecule's overall lipophilicity and how it is solvated. This, in turn, can impact its ability to cross cell membranes and reach its intracellular target, as well as its binding affinity.

To illustrate the potential binding modes, a hypothetical interaction within the PARP-1 active site is depicted below.

cluster_PARP1 PARP-1 Active Site cluster_Inhibitor Isoquinolinone Inhibitor Nicotinamide_Pocket Nicotinamide Pocket Amino_Acid_Residues Key Amino Acid Residues (e.g., Gly, Ser, Tyr) Adenine_Ribose_Pocket Adenine Ribose Pocket Isoquinolinone_Core Isoquinolinone Core Isoquinolinone_Core->Nicotinamide_Pocket H-bonds & π-π stacking Methyl_Group Methyl Group (at C6 or C7) Methyl_Group->Amino_Acid_Residues van der Waals interactions or steric clash Other_Substituents Other Substituents Other_Substituents->Adenine_Ribose_Pocket Further interactions

Figure 1. A conceptual diagram illustrating the potential interactions of a methyl-substituted isoquinolinone inhibitor within the PARP-1 active site. The position of the methyl group can influence its interaction with surrounding amino acid residues, leading to differences in binding affinity and inhibitory activity.

Experimental Methodologies for Comparative Bioactivity Assessment

To definitively compare the bioactivity of 7-methyl versus 6-methyl isoquinolinone derivatives, a series of well-defined experimental protocols are essential. The following outlines the key assays that would be employed in such a comparative study.

PARP-1 Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of PARP-1.

Protocol:

  • Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD⁺ (nicotinamide adenine dinucleotide), biotinylated NAD⁺, streptavidin-coated plates, anti-PAR antibody, and a suitable detection system (e.g., colorimetric or chemiluminescent).

  • Procedure: a. Coat streptavidin plates with biotinylated NAD⁺. b. In a separate reaction plate, incubate recombinant PARP-1, activated DNA, and varying concentrations of the 6-methyl and 7-methyl isoquinolinone derivatives. c. Initiate the PARP reaction by adding NAD⁺. d. After a defined incubation period, transfer the reaction mixture to the streptavidin-coated plates to capture the biotinylated poly(ADP-ribose) chains. e. Detect the amount of PARPylation using an anti-PAR antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). f. Measure the signal and calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Lines: Utilize a panel of relevant cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutant breast or ovarian cancer cells).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the 6-methyl and 7-methyl isoquinolinone derivatives for a specified period (e.g., 72 hours). c. For the MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance. d. For the CellTiter-Glo® assay, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. e. Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

cluster_Workflow Comparative Bioactivity Workflow Synthesis Synthesis of 6-Methyl & 7-Methyl Isoquinolinone Analogs Enzymatic_Assay PARP-1 Inhibition Assay (IC₅₀ determination) Synthesis->Enzymatic_Assay Cellular_Assay Cellular Proliferation Assay (GI₅₀ determination) Synthesis->Cellular_Assay Data_Analysis Comparative Data Analysis & SAR Elucidation Enzymatic_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Figure 2. A streamlined workflow for the comparative bioactivity assessment of 6-methyl and 7-methyl isoquinolinone derivatives.

Quantitative Data Summary (Hypothetical)

To provide a clear comparison, the following table presents hypothetical data that would be generated from the aforementioned assays. This illustrates how the quantitative data would be structured for easy interpretation.

CompoundSubstitutionPARP-1 Inhibition IC₅₀ (nM)Cancer Cell Line A GI₅₀ (µM)Cancer Cell Line B GI₅₀ (µM)
Reference Compound Unsubstituted500> 50> 50
Derivative 1 6-Methyl15010.515.2
Derivative 2 7-Methyl502.13.8
Olaparib (Control) -50.10.08

Note: This data is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Conclusion: The Devil is in the Details

While the current body of literature does not provide a definitive, direct comparison of the bioactivity of 6-methyl versus 7-methyl isoquinolinone derivatives within the same molecular framework, the principles of medicinal chemistry and structure-activity relationships strongly suggest that such a positional change would have a significant impact. The hypothetical data presented underscores the potential for a methyl group at the 7-position to confer superior PARP inhibitory activity and cellular potency compared to the 6-position.

This guide highlights the critical need for further focused research in this area. The synthesis and parallel biological evaluation of a series of 6- and 7-methyl isoquinolinone analogs would provide invaluable data for the rational design of next-generation inhibitors with improved therapeutic profiles. For drug development professionals, this underscores the importance of systematic exploration of positional isomers to fully optimize a lead scaffold. The subtle yet powerful influence of a single methyl group serves as a compelling reminder that in the world of small molecule drug discovery, the devil is truly in the details.

References

  • Due to the lack of specific comparative studies on 6-methyl vs. 7-methyl isoquinolinone derivatives, a list of relevant, but more general, references on isoquinolinone-based inhibitors would be provided here in a full-fledged guide. These would include publications on the synthesis and SAR of isoquinolinone derivatives as PARP inhibitors and anticancer agents.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Methyl-2,3-dihydroisoquinolin-3-one

This guide provides essential safety and logistical information for the proper disposal of 7-Methyl-2,3-dihydroisoquinolin-3-one, a compound often utilized in sophisticated research and development settings. As laborator...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Methyl-2,3-dihydroisoquinolin-3-one, a compound often utilized in sophisticated research and development settings. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposition. This document is structured to provide clear, actionable, and scientifically-grounded procedures to ensure the safe and compliant disposal of this specific chemical, thereby protecting both personnel and the environment.

The following procedures are based on established best practices for handling heterocyclic organic compounds and are in accordance with general U.S. federal regulations. It is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for 7-Methyl-2,3-dihydroisoquinolin-3-one. In the absence of a specific SDS, the guidance provided herein for similar chemical structures should be followed.

Hazard Assessment and Characterization

Inferred Hazards:

  • Toxicity: Isoquinoline and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They may cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • Environmental Hazards: Many organic compounds, particularly those containing nitrogen, can be toxic to aquatic life.[4] Therefore, direct release into the environment must be strictly avoided.

  • Reactivity: While generally stable, this compound may be incompatible with strong oxidizing agents and strong acids.[1][5]

Due to these potential hazards, 7-Methyl-2,3-dihydroisoquinolin-3-one must be treated as a hazardous waste unless definitively proven otherwise through analytical testing.

Hazard Category Anticipated Classification & Precautionary Statements
Acute Toxicity (Oral) Likely Category 4 (Harmful if swallowed). Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3]
Skin Irritation Likely Category 2 (Causes skin irritation). Wear protective gloves.[2][3]
Eye Irritation Likely Category 2A (Causes serious eye irritation). Wear eye protection.[2][3]
Respiratory Irritation Possible. Avoid breathing dust/fumes. Use in a well-ventilated area.[2]
Aquatic Toxicity Potential for long-lasting harmful effects to aquatic life. Avoid release to the environment.[5]
Personal Protective Equipment (PPE) - Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling and preparing 7-Methyl-2,3-dihydroisoquinolin-3-one for disposal. The causality behind these choices is rooted in preventing all potential routes of exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]

  • Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[3]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons or coveralls should be utilized.

  • Respiratory Protection: If the material is a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. All respiratory protection use must be in accordance with a comprehensive institutional respiratory protection program.

Segregation and Collection of Waste

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Incompatible wastes, if mixed, can result in dangerous reactions.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is compatible with 7-Methyl-2,3-dihydroisoquinolin-3-one. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is recommended. For liquid waste solutions, use a labeled, sealable container, keeping in mind that the original container is often the best choice for collection.[6]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include the full chemical name ("7-Methyl-2,3-dihydroisoquinolin-3-one") and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste.[7] Do not overfill the container; a maximum of 90% capacity is a good practice to allow for expansion.[7]

Spill Management

In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly dispersed spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Disposal Procedures

The disposal of 7-Methyl-2,3-dihydroisoquinolin-3-one must be conducted through a licensed hazardous waste disposal company. On-site treatment or disposal down the drain is strictly prohibited unless specifically authorized by your institution's EHS department and local wastewater treatment authority.[8][9]

Workflow for Final Disposal:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional Oversight (EHS) cluster_Disposal Final Disposition A Waste Generation (7-Methyl-2,3-dihydroisoquinolin-3-one) B Segregate and Collect in Labeled, Closed Container A->B  Step 1 C Store in Satellite Accumulation Area B->C  Step 2 D Request Waste Pickup from EHS C->D  Step 3: Container Full   E EHS Transports to Central Accumulation Area D->E  Step 4 F Licensed Hazardous Waste Vendor Collection E->F  Step 5 G Transportation and Final Disposal (e.g., Incineration) F->G  Step 6

Caption: Disposal workflow for 7-Methyl-2,3-dihydroisoquinolin-3-one.

Step-by-Step Disposal Guide:

  • Container Sealing: Once the waste container is full (not exceeding 90% capacity), securely seal the lid.

  • Request Pickup: Arrange for a waste pickup with your institution's EHS department. Ensure all labeling is complete and accurate.

  • Documentation: Complete any necessary waste manifests or tracking documents provided by your EHS department. Accurate documentation is a legal requirement.

  • Final Disposal Method: The most common and environmentally sound method for disposing of this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound.

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[10] Additionally, the Occupational Safety and Health Administration (OSHA) has regulations concerning the safe handling of hazardous materials in the workplace, including training and emergency preparedness.[11][12][13] It is the responsibility of your institution to maintain compliance with all applicable federal, state, and local regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles of recognize, evaluate, and control are paramount in the responsible management of chemical waste.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex Safety Resources.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Safety Data Sheet. (2025, February 14). Angene Chemical.
  • 1910.120 - Hazardous waste operations and emergency response.
  • OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries.
  • MATERIAL SAFETY DATA SHEET. (2012, August 6).
  • SAFETY DATA SHEET. (2022, November 15). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, August 5). TCI Chemicals.
  • OSHA Chemical Storage Requirements [2025 Guide].
  • Material Safety Data Sheet. (2021, November 25). Conforms to USDL OSHA 29 CFR 1910.1200.
  • SAFETY D
  • SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
  • Safety Data Sheet. (2021, August 16). CymitQuimica.
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2019, August 12). Santa Cruz Biotechnology.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Guide. University of Vermont.
  • The NIH Drain Discharge Guide.
  • EPA Subpart P Regul

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Handling

Comprehensive Safety and Handling Guide for 7-Methyl-2,3-dihydroisoquinolin-3-one

This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Methyl-2,3-dihydroisoquinolin-3-one. As a valued researcher, scientist, or drug development professional, your...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Methyl-2,3-dihydroisoquinolin-3-one. As a valued researcher, scientist, or drug development professional, your safety is paramount. This document is designed to be your preferred resource, offering in-depth, actionable guidance that extends beyond standard product information to build a foundation of trust and safety in your laboratory operations.

The following procedures are based on established best practices for handling heterocyclic compounds and isoquinolinone derivatives. While a specific Safety Data Sheet (SDS) for 7-Methyl-2,3-dihydroisoquinolin-3-one is not currently available, the principles outlined below are derived from the known hazards of structurally similar molecules and are designed to provide a robust framework for safe handling.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 7-Methyl-2,3-dihydroisoquinolin-3-one is the critical first step in establishing a safe handling protocol. Based on data from related isoquinoline and heterocyclic compounds, a thorough risk assessment should consider the following potential hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2][3] Direct contact with the skin may lead to redness and irritation[3]. Ocular exposure can result in serious eye irritation[1][2].

  • Allergic Skin Reaction: There is a potential for some individuals to develop an allergic skin reaction upon repeated exposure.[4][5]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of related compounds may be harmful.[6][7][8]

Given these potential risks, a comprehensive safety plan must be implemented to minimize exposure. This plan should be an integral part of your experimental design.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of 7-Methyl-2,3-dihydroisoquinolin-3-one. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or goggles. [9][10] Given the potential for serious eye irritation, this is the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[9][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile). [10] Gloves must be inspected for any signs of degradation or puncture before each use.[6] Proper glove removal technique is crucial to prevent skin contamination.[6] Contaminated gloves should be disposed of as chemical waste.
Body Protection Laboratory coat or chemical-resistant apron. [12] This protects against incidental skin contact and contamination of personal clothing. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary.
Respiratory Protection Use in a well-ventilated area. [3] If the material is a powder and there is a risk of dust generation, or if it is volatile, a NIOSH-approved respirator may be required.[6] The specific type of respirator should be chosen based on a formal risk assessment.

Operational and Handling Plan

A systematic approach to handling 7-Methyl-2,3-dihydroisoquinolin-3-one will further mitigate the risks identified. The following workflow provides a step-by-step guide for safe laboratory operations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_1 Review SDS (if available) and this guide prep_2 Ensure fume hood is operational prep_1->prep_2 prep_3 Don appropriate PPE prep_2->prep_3 handle_1 Weigh and transfer compound in a fume hood prep_3->handle_1 Proceed to handling handle_2 Keep container tightly closed when not in use handle_1->handle_2 handle_3 Avoid generating dust or aerosols handle_2->handle_3 clean_1 Decontaminate work surfaces handle_3->clean_1 Proceed to cleanup clean_2 Segregate and label waste clean_1->clean_2 clean_3 Dispose of waste according to institutional and local regulations clean_2->clean_3

Caption: A step-by-step workflow for the safe handling of 7-Methyl-2,3-dihydroisoquinolin-3-one.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

  • Minor Spill:

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.[13]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of 7-Methyl-2,3-dihydroisoquinolin-3-one and any contaminated materials is a crucial aspect of responsible chemical management.

Waste Disposal Decision Tree

start Chemical Waste Generated is_contaminated Is material contaminated with the compound? start->is_contaminated solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_contaminated->solid_waste Yes (Solid) liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) is_contaminated->liquid_waste Yes (Liquid) sharps_waste Contaminated Sharps is_contaminated->sharps_waste Yes (Sharps) package_solid Place in a designated, sealed, and labeled solid waste container solid_waste->package_solid package_liquid Place in a designated, sealed, and labeled liquid waste container liquid_waste->package_liquid package_sharps Place in a designated sharps container sharps_waste->package_sharps final_disposal Dispose of through your institution's hazardous waste program in accordance with all local, regional, and national regulations. package_solid->final_disposal package_liquid->final_disposal package_sharps->final_disposal

Caption: A decision tree for the proper segregation and disposal of waste contaminated with 7-Methyl-2,3-dihydroisoquinolin-3-one.

All chemical waste must be disposed of in accordance with local, regional, and national regulations.[13] Do not allow this material to enter the sewer system or waterways.[13]

References

  • SDS US. (2020, February 28).
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2008, June 24).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, September 27).
  • HP. (2023, June 21).
  • TCI Chemicals. (2025, August 5).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2010, November 24).
  • Angene Chemical. (2025, February 14).
  • CymitQuimica. (2021, August 16).
  • Sigma-Aldrich. (2025, September 22).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • HP. (2017, March 11).

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